Cycloguanil hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
516-21-2 (Parent) | |
| Record name | Cycloguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049053 | |
| Record name | Cycloguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-53-4 | |
| Record name | Chlorcycloguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOGUANIL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOGUANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of Cycloguanil: An In-depth Technical Guide for Antimalarial Drug Development
An Overview of a Pivotal Antifolate Agent
Cycloguanil, the active metabolite of the prodrug proguanil, has played a significant role in the history of antimalarial chemotherapy. As an inhibitor of the essential parasite enzyme dihydrofolate reductase (DHFR), it represents a key class of antimalarial agents. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and challenges associated with cycloguanil, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of cycloguanil is intrinsically linked to the development of its parent compound, proguanil. The search for synthetic antimalarials was a major focus of research during World War II, leading to the discovery of proguanil by a team at Imperial Chemical Industries in the United Kingdom.[1] Proguanil was introduced for clinical use in 1948.[2]
Subsequent research into its mechanism of action revealed that proguanil itself is not the active agent. In 1951, it was discovered that proguanil is metabolized in the liver to a more potent triazine derivative, cycloguanil.[3] For a long time, the antimalarial activity of proguanil was thought to be solely attributable to its conversion to cycloguanil.[4] However, more recent studies have shown that proguanil itself possesses intrinsic, albeit slower-acting, antimalarial properties and acts synergistically with atovaquone, a component of the combination therapy Malarone®.[4]
The initial success of proguanil (and by extension, cycloguanil) was unfortunately short-lived due to the rapid emergence of resistant Plasmodium falciparum strains.[5] Resistance to proguanil was observed as early as 1949, within a year of its introduction.[2][5] This led to its use primarily in combination therapies to enhance efficacy and delay the development of resistance.
A Timeline of Key Events:
-
1945: Proguanil is discovered by chemists at Imperial Chemical Industries.[6]
-
1948: Proguanil is introduced for clinical use as an antimalarial agent.[2][6]
-
1949: The first cases of resistance to proguanil are identified.[2]
-
1951: Cycloguanil is identified as the active metabolite of proguanil.[3]
-
1950s: Reports of Plasmodium resistance to proguanil monotherapy become more frequent.[7]
-
2000: The fixed-dose combination of atovaquone and proguanil hydrochloride (Malarone®) is approved by the FDA for the prophylaxis and treatment of malaria.[7]
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Cycloguanil exerts its antimalarial effect by targeting a critical metabolic pathway in the Plasmodium parasite: the de novo synthesis of folate.[8] Folate derivatives are essential cofactors for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are vital for DNA replication and parasite proliferation.[9]
Unlike their human hosts, who obtain folates from their diet, malaria parasites synthesize their own folate. This metabolic distinction provides a selective target for antifolate drugs like cycloguanil.
The specific target of cycloguanil is the enzyme dihydrofolate reductase (DHFR) .[10] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle.[9] By inhibiting plasmodial DHFR, cycloguanil prevents the regeneration of THF, leading to a depletion of essential downstream metabolites and ultimately causing parasite death.[10]
dot
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of Cycloguanil.
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profile of proguanil and its active metabolite, cycloguanil, is crucial for understanding its efficacy. Proguanil is rapidly absorbed after oral administration and is metabolized in the liver by the cytochrome P450 isoenzyme CYP2C19 to cycloguanil.[3]
| Parameter | Proguanil | Cycloguanil | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3 hours (median) | 5.3 ± 0.9 hours (mean ± SD) | |
| Peak Plasma Concentration (Cmax) | 170 ng/mL (median) | 41 ng/mL (median) | [6] |
| Elimination Half-life (t1/2) | 16.1 ± 2.9 hours (mean ± SD) | 11.7 ± 3.1 hours (mean ± SD) | [6] |
| Area Under the Curve (AUC) | 3046 ± 313 ng·h/mL (mean ± SD) | 679 ± 372 ng·h/mL (mean ± SD) | [6] |
In Vitro Efficacy (IC50 Values)
The in vitro activity of cycloguanil is determined by its 50% inhibitory concentration (IC50) against P. falciparum. These values can vary significantly between drug-sensitive and drug-resistant parasite strains.
| P. falciparum Strain Type | Mean IC50 (nM) | Reference |
| Susceptible | 11.1 | [3] |
| Resistant | 2,030 | [3] |
Clinical Efficacy of Atovaquone-Proguanil (Malarone®) for Prophylaxis
The combination of atovaquone and proguanil has demonstrated high efficacy in preventing malaria in clinical trials.
| Comparator | Protective Efficacy | Reference |
| Placebo | 95.8% (95% CI: 91.5, 97.9) | [11] |
| Chloroquine-proguanil | No significant difference in malaria incidence | [11] |
Adverse Events of Atovaquone-Proguanil vs. Comparators
Clinical trials have also assessed the safety and tolerability of atovaquone-proguanil compared to other prophylactic regimens.
| Adverse Event Category | Atovaquone-Proguanil vs. Chloroquine-Proguanil | Reference |
| Treatment-related gastrointestinal adverse events | Lower frequency (12% vs. 20%) | [12] |
| Treatment-related adverse events causing discontinuation | Fewer discontinuations (0.2% vs. 2%) | [12] |
| Severe adverse effects | Fewer severe adverse effects (RR 0.61, 95% CI: 0.42, 0.90) | [11] |
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay
This is a widely used method to determine the IC50 values of antimalarial drugs.
dot
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Methodology:
-
Preparation of Drug Plates: Cycloguanil is serially diluted in an appropriate solvent and dispensed into 96-well microtiter plates. The solvent is then evaporated, leaving the dried drug on the bottom of the wells.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes. For the assay, asynchronous cultures with a parasitemia of approximately 0.5% are used.[13]
-
Incubation: The parasite culture is added to the drug-coated plates and incubated for 24 hours at 37°C in a controlled atmosphere (typically 5% CO₂, 5% O₂, and 90% N₂).[13][14]
-
Radiolabeling: [³H]-hypoxanthine, a precursor for nucleic acid synthesis, is added to each well, and the plates are incubated for an additional 24 hours.[13][14]
-
Harvesting and Measurement: The plates are frozen and thawed to lyse the erythrocytes. The contents of each well are then harvested onto glass fiber filters, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.[13]
-
Data Analysis: The level of radioactivity is proportional to parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
Principle: The activity of DHFR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[15]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, and the purified recombinant P. falciparum DHFR enzyme.
-
Inhibitor Addition: Varying concentrations of cycloguanil are added to the reaction mixture and pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time in a kinetic mode.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of cycloguanil, and the IC50 value is determined.
Resistance to Cycloguanil
The clinical utility of cycloguanil has been significantly hampered by the development of drug resistance in P. falciparum. The primary mechanism of resistance is the acquisition of point mutations in the dhfr gene, which encodes the DHFR enzyme.
These mutations reduce the binding affinity of cycloguanil to the active site of the enzyme, thereby diminishing its inhibitory effect. Several key mutations in the dhfr gene have been associated with cycloguanil resistance, often occurring in a stepwise manner.
Key DHFR Mutations and their Impact on Drug Resistance:
-
S108N: A single mutation at codon 108 (serine to asparagine) confers a moderate decrease in susceptibility to cycloguanil but significant resistance to another antifolate, pyrimethamine.
-
A16V and S108T: A combination of mutations at codons 16 (alanine to valine) and 108 (serine to threonine) leads to high-level resistance to cycloguanil but not to pyrimethamine.
-
Multiple Mutations (e.g., triple and quadruple mutants): The accumulation of additional mutations at codons 51, 59, and 164 can lead to high-level resistance to both cycloguanil and pyrimethamine.
The prevalence of these mutations varies geographically and has been a major factor in the decline of antifolate monotherapy for malaria treatment and prophylaxis.
Conclusion and Future Perspectives
Cycloguanil, as the active metabolite of proguanil, has a rich and informative history in the fight against malaria. Its discovery elucidated a key metabolic pathway in P. falciparum and provided a valuable target for drug development. While the emergence of resistance has limited its use as a monotherapy, it remains an important component of the combination therapy atovaquone-proguanil (Malarone®).
The study of cycloguanil and the mechanisms of resistance to it continue to provide valuable insights for the development of new antimalarial agents. Understanding the structural and biochemical basis of drug-target interactions and the genetic basis of resistance is crucial for designing novel DHFR inhibitors that are effective against resistant parasite strains. Furthermore, the synergistic interaction between proguanil and atovaquone highlights the potential of combination therapies to overcome resistance and enhance therapeutic efficacy. The legacy of cycloguanil serves as a reminder of the dynamic interplay between chemotherapy and parasite evolution and underscores the ongoing need for innovation in antimalarial drug discovery.
References
- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. runwayhealth.com [runwayhealth.com]
- 4. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. timelines.issarice.com [timelines.issarice.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Folate biosynthesis [mpmp.huji.ac.il]
- 8. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Journey of a Prodrug: A Technical Guide to the Pharmacokinetics and Metabolism of Proguanil to Cycloguanil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic conversion of the antimalarial prodrug proguanil into its active metabolite, cycloguanil. Proguanil, a biguanide derivative, serves as a cornerstone in malaria prophylaxis and treatment, primarily through the action of cycloguanil, a potent inhibitor of plasmodial dihydrofolate reductase (DHFR).[1][2][3] Understanding the intricate processes governing its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and informing the development of novel antimalarial agents.
Pharmacokinetic Profile: A Quantitative Overview
Proguanil is rapidly absorbed following oral administration, with its pharmacokinetic properties and those of its active metabolite, cycloguanil, being well-characterized.[4][5] The following tables summarize key pharmacokinetic parameters derived from various clinical studies.
Table 1: Single Dose Pharmacokinetic Parameters of Proguanil and Cycloguanil in Healthy Adults
| Parameter | Proguanil | Cycloguanil | Reference(s) |
| Dose | 200 mg (oral) | - | [6] |
| Cmax (ng/mL) | 150 - 220 (median 170) | 12 - 69 (median 41) | [6] |
| Tmax (h) | 3 (median, range 2-4) | 5.3 ± 0.9 | [6] |
| AUC (ng·h/mL) | 3046 ± 313 | 679 ± 372 | [6] |
| t½ (h) | 16.1 ± 2.9 | 15.7 ± 2.4 | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Data are presented as mean ± SD or median (range) as reported in the source.
Table 2: Steady-State Pharmacokinetic Parameters of Proguanil and Cycloguanil in Healthy Adult Males
| Parameter | Proguanil | Cycloguanil | Reference(s) |
| Dosing Regimen | 200 mg daily | - | [7] |
| Cmax (ng/mL) | 130.3 ± 16.0 | 52.0 ± 15.2 | [7] |
| Tmax (h) | 3.8 ± 1.3 | 5.3 ± 1.0 | [7] |
| t½ (h) | 14.5 ± 3.0 | 11.7 ± 3.1 | [7] |
| Plasma Clearance (L/h/kg) | 1.43 ± 0.33 | - | [7] |
| Apparent Volume of Distribution (L/kg) | 30.7 ± 12.3 | - | [7] |
Data are presented as mean ± SD.
Table 3: Pharmacokinetic Parameters in Thai Children with Falciparum Malaria (Atovaquone/Proguanil Combination Therapy)
| Parameter | Proguanil | Cycloguanil | Reference(s) |
| Dosing Regimen | 7 mg/kg/day for 3 days | - | [8] |
| Cmax on Day 3 (ng/mL) | 306 ± 108 | 44.3 ± 27.3 | [8] |
| Tmax (h) | 6 (median, range 6-12) | 6 (median, range 6-12) | [8] |
| AUC (ng·h/mL) | 4646 ± 1226 | 787 ± 397 | [8] |
| t½ (h) | 14.9 ± 3.3 | 14.6 ± 2.6 | [8] |
Data are presented as mean ± SD or median (range) as reported in the source.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Proguanil is rapidly and extensively absorbed from the gastrointestinal tract, a process that is not significantly affected by food intake.[9][10] Peak plasma concentrations are typically reached within 2 to 4 hours after a single oral dose.[5][11]
Distribution: Proguanil is approximately 75% bound to plasma proteins.[4][11] A notable characteristic is its concentration in erythrocytes, with whole blood concentrations being about five times higher than in plasma.[6][11] In contrast, plasma and whole blood concentrations of cycloguanil are similar.[6][11]
Metabolism: The conversion of proguanil to its active metabolite, cycloguanil, is the cornerstone of its antimalarial activity. This metabolic transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[9][10] Specifically, CYP2C19 is the principal enzyme responsible for the cyclization of proguanil, with a smaller contribution from CYP3A4.[4][5][12] This enzymatic process involves the oxidation of proguanil to an imine intermediate, which then undergoes cyclization to form cycloguanil.[12] A minor metabolic pathway involves the hydrolysis of proguanil to 4-chlorophenylbiguanide.[6][13] The genetic polymorphism of CYP2C19 can lead to inter-individual variability in the metabolism of proguanil, resulting in "extensive metabolizer" and "poor metabolizer" phenotypes.[2][14]
Excretion: Proguanil is eliminated through both renal and hepatic pathways. Less than 40% of the parent drug is excreted unchanged in the urine.[4][11] The metabolites, including cycloguanil, are also primarily excreted via the kidneys.[1][9] The elimination half-lives of both proguanil and cycloguanil are in the range of 12 to 15 hours in adults.[9][10]
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the metabolic conversion and the process of its investigation, the following diagrams are provided.
Detailed Experimental Protocols
The quantification of proguanil and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[6][15][16][17]
Sample Collection and Preparation
-
Blood Collection: Whole blood samples are collected from study participants at predetermined time points before and after drug administration into tubes containing an anticoagulant (e.g., heparin).[18]
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation (e.g., at 1500 g for 5-10 minutes).[18] The resulting plasma is stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Sample Extraction: To remove interfering substances and concentrate the analytes, a sample extraction step is performed.
-
Solid-Phase Extraction (SPE): This is a common technique where the plasma sample is passed through a cartridge containing a solid adsorbent that retains the analytes.[15][18] After washing the cartridge to remove impurities, the analytes are eluted with a suitable solvent. Cyanopropyl-bonded silica is an effective stationary phase for the extraction of proguanil and its metabolites.[15]
-
Protein Precipitation: This method involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins.[17] After centrifugation, the supernatant containing the analytes is collected.
-
Chromatographic and Detection Methods
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
-
Stationary Phase: A reversed-phase column, such as a C18 or a Phenyl column, is typically used.[15][16]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.[15][16]
-
Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is used to quantify the analytes as they elute from the column.[16]
-
Principle: This highly sensitive and specific technique couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer.
-
Ionization: After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass spectrometer selects the precursor ions of the analytes, fragments them, and then detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.
-
Advantages: LC-MS/MS offers lower limits of quantification compared to HPLC-UV, allowing for the measurement of low drug concentrations and requiring smaller sample volumes.[17][19]
Method Validation
Any bioanalytical method used for pharmacokinetic studies must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[16]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[16]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[15]
-
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[16]
Conclusion
The conversion of proguanil to cycloguanil is a critical step for its antimalarial efficacy. A thorough understanding of the pharmacokinetics of both the parent drug and its active metabolite, underpinned by robust bioanalytical methodologies, is essential for the rational use of this important therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to combat malaria. The influence of genetic factors on metabolism highlights the importance of personalized medicine approaches in optimizing antimalarial therapy.
References
- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of atovaquone and proguanil hydrochloride - ProQuest [proquest.com]
- 6. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. who.int [who.int]
The Role of Cytochrome P450 in the Metabolic Activation of Proguanil to Cycloguanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the biotransformation of the antimalarial prodrug proguanil into its active metabolite, cycloguanil. Understanding this metabolic pathway is paramount for comprehending the drug's efficacy, interindividual variability in patient response, and potential drug-drug interactions.
Introduction to Proguanil Metabolism
Proguanil is a biguanide antimalarial agent that exerts its therapeutic effect not in its original form, but through its active metabolite, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasitic dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of purines and pyrimidines, and consequently, for DNA synthesis and cell multiplication of the malaria parasite.[1][2] The conversion of proguanil to cycloguanil is a critical activation step that occurs primarily in the liver, mediated by specific cytochrome P450 enzymes.[3][4]
The efficiency of this metabolic conversion is a key determinant of the prophylactic and therapeutic success of proguanil.[5] Significant interindividual and interethnic variability in proguanil metabolism has been observed, largely attributable to genetic polymorphisms in the CYP enzymes responsible for this biotransformation.[2][6]
Cytochrome P450 Isozymes in Cycloguanil Formation
The metabolic conversion of proguanil to cycloguanil is primarily catalyzed by the cytochrome P450 2C19 (CYP2C19) isozyme.[2][7][8] While other CYP isozymes, notably CYP3A4, may contribute to a lesser extent, CYP2C19 is considered the principal enzyme responsible for this bioactivation.[7][9]
The central role of CYP2C19 has been established through in vitro studies using human liver microsomes and recombinant CYP enzymes, as well as in vivo studies correlating proguanil metabolism with CYP2C19 genotype.[6][7] Individuals with genetic variants of CYP2C19 that result in reduced or no enzyme function are classified as "poor metabolizers" and exhibit significantly lower plasma concentrations of cycloguanil, which can lead to prophylactic or therapeutic failure.[5][10]
Quantitative Data on Proguanil Metabolism
The kinetics of proguanil conversion to cycloguanil and the impact of genetic polymorphisms on this metabolism have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinetic Parameters for Cycloguanil Formation in Human Liver Microsomes
| Study | Number of Livers | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Key Findings |
| Helsby et al. (1995)[11] | 3 | 21.8, 29.6, 26.4 | 1.5, 5.9, 8.2 | Demonstrated the involvement of the mephenytoin hydroxylase (CYP2C19) in the metabolic activation of proguanil. |
| Atijosan et al. (1995)[9] | 4 | 35 - 183 | Not explicitly stated in ranges | Concluded that both S-mephenytoin hydroxylase (CYP2C19) and isoforms of the CYP3A subfamily mediate the activation of proguanil to cycloguanil. |
| Funck-Brentano et al. (1997)[7] | 6 | Biphasic kinetics observed | Not explicitly stated in ranges | Indicated that at least two enzymes are responsible for cycloguanil formation, with CYP2C19 being the main enzyme and CYP3A4 playing a limited role. Omeprazole was shown to inhibit this biotransformation. |
Table 2: In Vivo Pharmacokinetic Parameters of Proguanil and Cycloguanil (Steady State)
| Study | Subjects | Proguanil Cmax (ng/mL) | Cycloguanil Cmax (ng/mL) | Proguanil T1/2 (h) | Cycloguanil T1/2 (h) |
| Wanwimolruk et al. (1991)[2] | 6 healthy males | 130.3 ± 16.0 | 52.0 ± 15.2 | 14.5 ± 3.0 | 11.7 ± 3.1 |
Table 3: Influence of CYP2C19 Genotype on Proguanil Metabolic Ratio (MR)
| Study | Population | Genotype | Number of Subjects | Proguanil MR (Proguanil/Cycloguanil in Urine) |
| Coller et al. (1998)[12] | 10 Caucasian | Genotypic PMs | Not specified | >13 |
| Heterozygote EMs | Not specified | <9 | ||
| Leathart et al. (1998)[6] | 99 Caucasian | 1/1 (EM) | 72 | Median: 3.1 |
| 1/2 (IM) | 25 | Median: 6.2 | ||
| 2/2 (PM) | 2 | 20.3, 23.3 | ||
| Adejumo et al. (2016)[10] | 46 Healthy Nigerians | EMs | 44 | 0.22 - 8.33 |
| PMs | 2 | 18.18, 25.76 |
EM: Extensive Metabolizer, IM: Intermediate Metabolizer, PM: Poor Metabolizer
Experimental Protocols
In Vitro Metabolism of Proguanil in Human Liver Microsomes
This protocol is a synthesized representation of methodologies described in the literature for assessing the in vitro metabolism of proguanil.[9][11][13]
Objective: To determine the kinetic parameters (Km and Vmax) of proguanil conversion to cycloguanil and to identify the contributing CYP isozymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Proguanil hydrochloride
-
Cycloguanil standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., troleandomycin for CYP3A, S-mephenytoin for CYP2C19)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for HPLC analysis (e.g., chlorcycloguanil)
-
HPLC system with UV detector
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and a range of proguanil concentrations (e.g., 10 µM to 500 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, containing the internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC-UV method to quantify the amount of cycloguanil formed.
-
CYP Inhibition Studies: To identify the responsible CYP isozymes, repeat the assay with the inclusion of specific chemical inhibitors for different CYP isoforms. A reduction in cycloguanil formation in the presence of a specific inhibitor indicates the involvement of that isozyme.
-
Data Analysis: Determine the rate of cycloguanil formation at each proguanil concentration. Plot the data using Michaelis-Menten kinetics to calculate the apparent Km and Vmax values.
CYP2C19 Genotyping and Phenotyping
This protocol outlines the general steps for determining an individual's CYP2C19 metabolizer status.
Objective: To correlate an individual's genetic makeup with their ability to metabolize proguanil.
-
Subject Recruitment: Recruit healthy volunteers with informed consent.
-
Drug Administration: Administer a single oral dose of proguanil (e.g., 100 mg).
-
Urine Collection: Collect urine over a specified period (e.g., 8 hours) post-dose.
-
Sample Analysis: Measure the concentrations of proguanil and cycloguanil in the urine using a validated HPLC method.
-
Metabolic Ratio Calculation: Calculate the proguanil to cycloguanil metabolic ratio (MR).
-
Phenotype Assignment: Classify subjects as extensive or poor metabolizers based on the MR. A high MR indicates poor metabolism.
-
DNA Extraction: Extract genomic DNA from a whole blood sample.
-
PCR Amplification: Amplify the specific regions of the CYP2C19 gene containing known polymorphic alleles (e.g., CYP2C192, CYP2C193) using polymerase chain reaction (PCR).
-
Allele Detection:
-
Restriction Fragment Length Polymorphism (RFLP): Digest the PCR products with specific restriction enzymes that recognize the sequence variations. Analyze the resulting fragments by gel electrophoresis.
-
Real-Time PCR with Allele-Specific Probes: Use fluorescently labeled probes that specifically bind to either the wild-type or variant allele during real-time PCR.
-
-
Genotype Assignment: Determine the subject's genotype based on the presence of wild-type and/or variant alleles.
Visualizing the Metabolic Pathway and Experimental Workflow
Proguanil Metabolic Pathway
Caption: Metabolic activation of proguanil to cycloguanil.
Experimental Workflow for In Vitro Proguanil Metabolism
Caption: In vitro proguanil metabolism experimental workflow.
Conclusion
The conversion of proguanil to its active form, cycloguanil, is a critical metabolic step predominantly mediated by the polymorphic enzyme CYP2C19. The significant interindividual variability in the activity of this enzyme, due to genetic factors, has profound implications for the clinical efficacy of proguanil. A thorough understanding of the role of CYP2C19 in proguanil metabolism, supported by robust in vitro and in vivo experimental data, is essential for optimizing antimalarial therapy and for the development of novel antimalarial agents. This guide provides a foundational understanding and practical framework for researchers and drug development professionals working in this important area of pharmacology.
References
- 1. pharmaron.com [pharmaron.com]
- 2. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro proguanil activation to cycloguanil by human liver microsomes is mediated by CYP3A isoforms as well as by S-mephenytoin hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotyping and genotyping of CYP2C19 using comparative metabolism of proguanil in sickle‐cell disease patients and healthy controls in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of the biguanide antimalarials in human liver microsomes: evidence for a role of the mephenytoin hydroxylase (P450 MP) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. geneticslab.upmc.com [geneticslab.upmc.com]
Investigating the Anti-Cancer Properties of Cycloguanil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-cancer properties of cycloguanil analogues, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. Cycloguanil, the active metabolite of the anti-malarial drug proguanil, and its analogues have been identified as potent inhibitors of human dihydrofolate reductase (DHFR), a well-established target in cancer therapy.[1][2][3] Inhibition of DHFR disrupts folate metabolism, which is crucial for the synthesis of nucleotides and amino acids, thereby impeding the proliferation of rapidly dividing cancer cells.[1][2][3] Furthermore, this disruption has been shown to interfere with downstream signaling pathways, notably the STAT3 transcriptional activity, which is often dysregulated in cancer.[1][2][3]
Quantitative Data Summary
The anti-cancer potential of cycloguanil and its analogues has been quantified through various in vitro assays. The following tables summarize the key data from published studies, focusing on their inhibitory activity against human DHFR and their growth-inhibitory effects on different breast cancer cell lines.
Table 1: In Vitro Inhibition of Human Dihydrofolate Reductase (DHFR) by Cycloguanil and Analogues
| Compound | NSC Number | IC50 (µM) |
| Methotrexate (MTX) | - | 0.177 ± 0.006 |
| Pyrimethamine (Pyr) | - | 16.9 ± 0.2 |
| Cycloguanil (Cyc) | - | 1.83 ± 0.04 |
| Baker's Antifolate | - | 0.20 ± 0.01 |
| Analogue 1 | 3062 (Etoprine) | 3.5 ± 0.1 |
| Analogue 2 | 3077 | 10.3 ± 0.2 |
| Analogue 3 | 123032 | 1.1 ± 0.1 |
| Analogue 4 | 127159 | 0.51 ± 0.04 |
| Analogue 5 | 127153 | 0.8 ± 0.1 |
| Analogue 6 | 128184 | 0.7 ± 0.1 |
| Analogue 7 | 139105 (Triazinate) | 0.20 ± 0.02 |
Data sourced from Brown, J. I., et al. (2023).[1][2][4]
Table 2: Growth Inhibition (GI50, µM) of Breast Cancer Cell Lines by Cycloguanil and Analogues
| Compound | NSC Number | MDA-MB-468 (Triple Negative) | MDA-MB-231 (Triple Negative) | MCF-7 (ER+, PR+, HER2-) |
| Methotrexate (MTX) | - | >10 | >10 | >10 |
| Pyrimethamine (Pyr) | - | >10 | >10 | >10 |
| Cycloguanil (Cyc) | - | >10 | >10 | >10 |
| Baker's Antifolate | - | >10 | >10 | >10 |
| Analogue 1 | 3062 (Etoprine) | >10 | >10 | >10 |
| Analogue 2 | 3077 | >10 | >10 | >10 |
| Analogue 3 | 123032 | 1.6 | 0.8 | 1.3 |
| Analogue 4 | 127159 | 1.3 | 0.5 | 1.0 |
| Analogue 5 | 127153 | 2.5 | 1.3 | 2.0 |
| Analogue 6 | 128184 | 2.0 | 1.0 | 1.6 |
| Analogue 7 | 139105 (Triazinate) | >10 | >10 | >10 |
GI50 values represent the concentration required to inhibit cell growth by 50%. Data sourced from the NCI-60 Human Tumor Cell Lines Screen, as cited in Brown, J. I., et al. (2023).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following are protocols for key experiments involved in the evaluation of cycloguanil analogues.
In Silico Docking of Cycloguanil Analogues to Human DHFR
Objective: To predict the binding affinity and mode of interaction of cycloguanil analogues with the active site of human DHFR.
Protocol:
-
Protein Preparation: The crystal structure of human DHFR (e.g., PDB ID: 1U72) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The cofactor NADPH may be removed from the active site prior to docking.
-
Ligand Preparation: The 3D structures of cycloguanil and its analogues are generated and optimized for their conformational energy.
-
Docking Simulation: A molecular docking program (e.g., GLIDE, AutoDock) is used to dock the prepared ligands into the folate-binding pocket of the prepared DHFR structure.
-
Analysis: The resulting docking poses are analyzed based on their docking scores (e.g., XPG score), which estimate the binding affinity. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, pi-stacking) are visualized and examined to understand the structural basis of inhibition.[2]
DHFR Enzymatic Inhibition Assay
Objective: To quantitatively measure the inhibitory activity of cycloguanil analogues on purified human DHFR enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4). In a 96-well plate, add the following components:
-
Purified human DHFR (e.g., 200 nM final concentration).
-
Varying concentrations of the cycloguanil analogue or control inhibitor (e.g., methotrexate). A vehicle control (e.g., 2% DMSO) should be included.
-
Dihydrofolate (DHF) substrate (e.g., 137.5 µM final concentration).
-
-
Initiation of Reaction: The reaction is initiated by adding NADPH (e.g., 125 µM final concentration).
-
Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[2]
Cell Viability Assay (Resazurin-based)
Objective: To assess the cytotoxic and cytostatic effects of cycloguanil analogues on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the cycloguanil analogues for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., 1% DMSO).
-
Resazurin Addition: After the treatment period, add resazurin solution to each well to a final concentration of 44 µM.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the GI50 (or IC50) values from the dose-response curves.[4]
Western Blot Analysis for STAT3 Phosphorylation (General Protocol)
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the cycloguanil analogue of interest for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705 or Ser727).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software. The ratio of phosphorylated STAT3 to total STAT3 can then be calculated and compared between treated and untreated samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes described in this guide.
Caption: Mechanism of action of Cycloguanil analogues.
Caption: Workflow for evaluating Cycloguanil analogues.
Caption: Logical flow from compound to cellular effect.
Clinical Development Landscape
A comprehensive search of clinical trial databases reveals a lack of registered clinical trials specifically investigating cycloguanil analogues for the treatment of cancer. While DHFR inhibitors as a class are well-established in oncology (e.g., methotrexate), the specific analogues of cycloguanil discussed in this guide have not yet progressed to human clinical studies. The promising preclinical data, particularly for analogues like NSC127159, suggest that further investigation and potential lead optimization are warranted to bridge the gap from preclinical discovery to clinical application.
Synthesis of Cycloguanil Analogues
Conclusion and Future Directions
Cycloguanil analogues represent a promising class of anti-cancer agents that effectively target the validated enzyme DHFR. The quantitative data indicate that specific structural modifications can lead to potent enzymatic inhibition and significant growth-inhibitory effects in breast cancer cell lines, with NSC127159 emerging as a particularly strong candidate. The provided experimental protocols offer a clear framework for the further evaluation of these and other novel analogues.
Future research should focus on:
-
Quantitative analysis of STAT3 phosphorylation to further elucidate the downstream effects of DHFR inhibition by these compounds.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity of the most potent analogues.
-
Exploration of a broader range of cancer types to determine the full spectrum of their anti-cancer activity.
-
Lead optimization to improve the therapeutic index of these compounds, potentially leading to candidates for clinical development.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Principles of Cycloguanil's Interaction with Human Dihydrofolate Reductase (hDHFR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a known inhibitor of DHFR.[4][5] While its primary application has been in malaria treatment through targeting plasmodial DHFR, there is renewed interest in its potential as an anticancer agent due to its inhibitory activity against human DHFR (hDHFR).[4][6] This technical guide provides an in-depth analysis of the fundamental principles governing the interaction of Cycloguanil with hDHFR, focusing on quantitative binding data, experimental methodologies, and the structural basis of its inhibitory action.
Quantitative Analysis of Cycloguanil-hDHFR Interaction
The inhibitory potency of Cycloguanil and its analogues against hDHFR has been quantified through various in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for understanding the drug's efficacy and for the development of more potent derivatives.
| Compound | Inhibition Constant (Ki) (µM) | IC50 (µM) | Notes |
| Cycloguanil | 0.41[3] | 1.2[7] | The active metabolite of proguanil. Shows weaker inhibition against hDHFR compared to some dedicated anticancer agents like Methotrexate.[3] |
| Analogue 11 | 0.10[3] | - | A 1-aryl-4,6-diamino-1,2-dihydrotriazine derivative of Cycloguanil, showing improved potency.[3] |
| Analogue 13 | 0.07[3] | - | Another derivative from the same series as Analogue 11, exhibiting the highest potency in the studied set.[3] |
| Analogue 14 | 0.13[3] | - | A 1-aryl-4,6-diamino-1,2-dihydrotriazine derivative of Cycloguanil.[3] |
| Analogue 16 | 0.11[3] | - | A 1-aryl-4,6-diamino-1,2-dihydrotriazine derivative of Cycloguanil.[3] |
| Pyrimethamine | 0.47[3] | 16.9[4] | A related diaminopyrimidine inhibitor, often used as a comparator.[3][4] |
| Methotrexate | 0.004[8] | 0.117[4] | A potent, classical DHFR inhibitor used in cancer chemotherapy, serving as a benchmark for inhibitory activity.[4][8] |
Experimental Protocols
The characterization of Cycloguanil's interaction with hDHFR relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
DHFR Enzymatic Inhibition Assay
This assay spectrophotometrically measures the rate of NADPH consumption during the DHFR-catalyzed reduction of DHF. The decrease in absorbance at 340 nm is monitored to determine enzyme activity in the presence and absence of an inhibitor.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Cycloguanil or its analogues
-
Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4[4]
-
DMSO (for dissolving inhibitors)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing 200 nM purified human DHFR and 137.5 µM DHF in the assay buffer.[4]
-
Add varying concentrations of the inhibitor (e.g., Cycloguanil) dissolved in DMSO to the reaction mixture. The final DMSO concentration should be kept constant across all wells (e.g., 2%).[4]
-
Include control reactions: a no-inhibitor control (with DMSO) and a no-DHFR control.[4]
-
Initiate the reaction by adding 125 µM NADPH.[4]
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 180 seconds) using a microplate reader.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
DHFR Enzymatic Inhibition Assay Workflow
X-Ray Crystallography of hDHFR-Cycloguanil Complex
X-ray crystallography provides high-resolution structural information about the binding mode of an inhibitor within the enzyme's active site. While a specific protocol for a Cycloguanil-hDHFR co-crystal is not detailed in the provided search results, a general methodology can be outlined.
General Procedure:
-
Protein Expression and Purification: Express and purify recombinant hDHFR to high homogeneity.
-
Complex Formation: Incubate the purified hDHFR with an excess of Cycloguanil to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the hDHFR-Cycloguanil complex. This can be achieved through co-crystallization or by soaking apo-hDHFR crystals in a solution containing Cycloguanil.[9][10]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional electron density map and build an atomic model of the protein-ligand complex. Refine the model to achieve the best fit with the experimental data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
General Procedure:
-
Sample Preparation: Prepare solutions of purified hDHFR and Cycloguanil in the same dialysis buffer to minimize heats of dilution.[11]
-
Loading the Calorimeter: Load the hDHFR solution into the sample cell and the Cycloguanil solution into the injection syringe.[11]
-
Titration: Perform a series of small, sequential injections of the Cycloguanil solution into the hDHFR solution while monitoring the heat evolved or absorbed.[11]
-
Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[11]
Molecular Interactions and Binding Site
Molecular docking studies have provided valuable insights into the binding mode of Cycloguanil within the active site of hDHFR.[1][4] The active site of hDHFR is a cleft that accommodates both the substrate, DHF, and the cofactor, NADPH.[12]
Key amino acid residues in the hDHFR active site that are predicted to interact with Cycloguanil include:
-
Glu30: This residue is crucial for anchoring the triazine ring of Cycloguanil through ionic and hydrogen bonds.[4]
-
Ile7 and Val115: These residues are involved in hydrogen bonding with other DHFR inhibitors like methotrexate and pyrimethamine and likely play a role in the binding of Cycloguanil as well.[4]
-
Phe34: The 3-chloro moiety on the phenyl ring of some potent Cycloguanil analogues is thought to enhance pi-stacking interactions with Phe34, contributing to their lower IC50 values.[4]
The phenyltriazine moiety of Cycloguanil and its analogues occupies the same region of the active site as the pteridine ring of methotrexate.[1][4]
Predicted interactions between Cycloguanil and hDHFR active site residues.
Downstream Signaling Pathways
The inhibition of hDHFR by Cycloguanil has significant downstream consequences, primarily through the disruption of folate metabolism. This leads to a depletion of THF, which in turn affects the synthesis of nucleotides and amino acids, ultimately impairing DNA replication and cell proliferation.[3][4]
Furthermore, DHFR inhibition has been linked to the modulation of STAT3 (Signal Transducer and Activator of Transcription 3) signaling.[4][6][13] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis.[14] By inhibiting DHFR, Cycloguanil and its analogues can block downstream STAT3 transcriptional activity, contributing to their anticancer effects.[4][6][13]
Downstream effects of hDHFR inhibition by Cycloguanil.
Conclusion
Cycloguanil acts as a competitive inhibitor of human dihydrofolate reductase, binding to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This interaction is characterized by specific molecular interactions with key amino acid residues, notably Glu30 and Phe34. The resulting depletion of THF disrupts essential metabolic pathways, including nucleotide synthesis, and interferes with pro-cancerous signaling cascades such as the STAT3 pathway. The quantitative data on its inhibitory activity, coupled with a detailed understanding of its binding mode and downstream effects, provide a solid foundation for the rational design of novel and more potent Cycloguanil-based analogues for cancer therapy. Further structural studies, particularly the X-ray crystal structure of the hDHFR-Cycloguanil complex, will be invaluable in refining our understanding and guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Cycloguanil Hydrochloride Powder
Introduction: Cycloguanil is the active metabolite of the antimalarial prodrug proguanil, responsible for the combination's therapeutic effects against malaria parasites.[1][2][3][4] It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite.[5][6] This inhibition disrupts DNA synthesis and ultimately leads to parasite death. Cycloguanil hydrochloride, the salt form, is often utilized in research and development due to its improved handling and dissolution characteristics compared to the free base.[5][7] This guide provides an in-depth overview of the core physical and chemical properties of this compound powder, tailored for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
The fundamental properties of this compound powder are summarized below. This data is essential for substance identification, purity assessment, and formulation development.
| Property | Value | References |
| Chemical Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride | [2][8] |
| Synonyms | Chloroguanide Triazine, NSC 3074 | [2][8] |
| Appearance | White to off-white crystalline solid | [6][9][10] |
| CAS Number | 152-53-4 | [2][8][9][10] |
| Molecular Formula | C₁₁H₁₄ClN₅ • HCl (or C₁₁H₁₅Cl₂N₅) | [2][9][11] |
| Molecular Weight | 288.18 g/mol | [1][9][10][11] |
| Melting Point | 210-215 °C | |
| UV/Vis. λmax | 207, 246 nm | [2][8] |
| Purity (LCMS) | ≥99% (Typical) | [9] |
Solubility Profile
The solubility of this compound is a critical parameter for in vitro assays and formulation studies. It is sparingly soluble in water, with solubility significantly enhanced in organic solvents and through physical methods like sonication and heating.[1][5][12]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | References |
| Water | 5 | 17.35 | Sonication recommended | [1] |
| Water | 25 | 86.75 | Ultrasonic, warming, and heat to 60°C | [10][12][13] |
| DMSO | 20 | 69.4 | Sonication recommended | [1][2][8] |
| DMSO | 62.5 | 216.88 | Ultrasonic needed | [10][12][13] |
| Ethanol | 5 | 17.35 | - | [2][8] |
| Dimethylformamide (DMF) | 5 | 17.35 | - | [2][8] |
| PBS (pH 7.2) | 5 | 17.35 | - | [2][8] |
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of this compound powder.
| Form | Storage Temperature | Duration | Notes | References |
| Solid Powder | -20°C | ≥ 4 years | - | [2][8] |
| Solid Powder | 4°C | - | Sealed storage, away from moisture | [9][10] |
| In Solvent | -80°C | 6 - 12 months | - | [1][9][10] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture | [9][10] |
| Aqueous Solution | Room Temperature | ≤ 1 day | Not recommended for long-term storage | [8] |
Mechanism of Action: Folate Pathway Inhibition
Cycloguanil is the active metabolite of the prodrug proguanil, converted primarily by cytochrome P450 enzymes in the liver.[2][6] Its antimalarial activity stems from its potent and selective inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][3] This enzyme is vital for regenerating tetrahydrofolate from dihydrofolate, a cofactor required for the synthesis of pyrimidines and ultimately, DNA.[5] By blocking this step, Cycloguanil halts parasite replication.
Caption: Metabolic activation of proguanil to cycloguanil and subsequent inhibition of the folate pathway.
Experimental Protocols
Detailed and standardized protocols are necessary for obtaining reliable and reproducible data. The following sections outline methodologies for determining key physical properties.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range.[14]
Methodology:
-
Sample Preparation: A small amount of the this compound powder is finely ground. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the solid into the closed end. The final packed height should be 1-3 mm.[15][16]
-
Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Approximate Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This helps to save time during the precise measurement.
-
Precise Determination: The apparatus is allowed to cool. A new sample is prepared and heated slowly, ensuring the temperature ramp does not exceed 2°C per minute as it approaches the estimated melting point.[14]
-
Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.
Caption: Standard experimental workflow for determining the melting point of a crystalline solid.
Aqueous Solubility Determination (Saturation Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[17][18]
Methodology:
-
Preparation: An excess amount of this compound powder is added to a known volume of the aqueous medium (e.g., pH 7.4 buffer) in a sealed flask or vial. The presence of undissolved solid must be visible.[17]
-
Equilibration: The flask is placed in a mechanical shaker or agitator set to a constant temperature, typically 37°C to simulate physiological conditions. The suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After agitation, the suspension is allowed to settle. The solid and liquid phases are separated by centrifugation or filtration (using a filter that does not bind the compound) to obtain a clear, saturated solution (supernatant or filtrate).[17][18]
-
Quantification: The concentration of the dissolved this compound in the clear solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A standard calibration curve must be prepared.[5][19]
-
Verification: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[17]
Caption: The gold standard shake-flask method for determining equilibrium solubility.
References
- 1. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. This compound | 152-53-4 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C11H15Cl2N5 | CID 9048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chm.uri.edu [chm.uri.edu]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. who.int [who.int]
- 18. researchgate.net [researchgate.net]
- 19. pharmatutor.org [pharmatutor.org]
Cycloguanil Hydrochloride (CAS 152-53-4): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of protozoan parasites.[1][2][3] This technical guide provides a comprehensive overview of Cycloguanil hydrochloride (CAS 152-53-4), including its physicochemical properties, mechanism of action, relevant pharmacological data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and utilize this compound in antimalarial research and other therapeutic areas.
Chemical and Physical Properties
This compound is the hydrochloride salt of cycloguanil.[1] It is also known by its alternate name, Chloroguanide Triazine Hydrochloride.[4] The compound is a crystalline solid and presents as a white to light yellow powder.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 152-53-4 | [1][2][4][5][6][7] |
| Molecular Formula | C₁₁H₁₄ClN₅•HCl | [2][4][6] |
| Molecular Weight | 288.18 g/mol | [4][6][8][9] |
| IUPAC Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride | [2] |
| Synonyms | Chloroguanide Triazine, NSC 3074 | [2] |
| Appearance | Crystalline Solid, White to Light yellow powder | [1][5] |
| Melting Point | 209.0 to 213.0 °C | [5] |
| Solubility | DMSO: 20 mg/mL (69.4 mM) Water: 5 mg/mL (17.35 mM) Ethanol: 5 mg/mL PBS (pH 7.2): 5 mg/mL | [2][8][9] |
| UV/Vis (λmax) | 207, 246 nm | [2] |
| SMILES | ClC1=CC=C(N2C(N)=NC(N)=NC2(C)C)C=C1.Cl | [2] |
| InChI | InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | [2][7] |
Mechanism of Action
Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines, which are vital precursors for DNA and RNA synthesis.[4] By blocking DHFR, cycloguanil depletes the pool of THF, thereby inhibiting parasite DNA synthesis and cell proliferation.[4] Cycloguanil exhibits a high degree of selectivity for the plasmodial DHFR over the human enzyme.[8][10]
Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway.
Pharmacological Data
Cycloguanil is the active metabolite of the prodrug proguanil, formed in the liver by the action of cytochrome P450 enzymes, specifically CYP2C19 and CYP3A.[1][2]
In Vitro Activity
Table 2: In Vitro Inhibitory Activity of Cycloguanil
| Parameter | Organism/Enzyme | Value | Reference |
| Ki | Plasmodium falciparum DHFR | 1.5 nM | [1][2] |
| Plasmodium berghei DHFR | 0.79 nM | [2] | |
| Human DHFR | 1.5 nM | [8] | |
| IC₅₀ | P. falciparum field isolates | 0.12 - 1,400 µg/mL | [1][2] |
In Vivo Activity
Table 3: In Vivo Efficacy of Cycloguanil
| Model | Parameter | Dose | Reference |
| Mouse model of P. berghei infection | ED₅₀ (reduces parasitemia) | 2 mg/kg | [1][2] |
| Rhesus monkey model of P. cynomolgi infection | Reduces parasitemia | 0.3 mg/kg | [1][2] |
Pharmacokinetics in Humans (as a metabolite of Proguanil)
The pharmacokinetic parameters of cycloguanil have been studied in healthy volunteers following the administration of its parent drug, proguanil.
Table 4: Pharmacokinetic Parameters of Cycloguanil in Humans (following Proguanil administration)
| Parameter | Value | Dosing Regimen | Reference |
| Cmax | 52.0 ± 15.2 ng/mL | 200 mg proguanil hydrochloride daily (steady-state) | [11] |
| 317.0 ± 44.4 nmol/L | 100 mg proguanil hydrochloride every 12 hours for 15 days (steady-state) | [12] | |
| Tmax | 5.3 ± 1.0 h | 200 mg proguanil hydrochloride daily (steady-state) | [11] |
| 5 - 6 h | Single 200 mg oral dose of proguanil | [13] | |
| Elimination Half-life (t½) | 11.7 ± 3.1 h | 200 mg proguanil hydrochloride daily (steady-state) | [11] |
| Trough Concentration | ~100 nmol/L | 200 mg proguanil orally for 14 days | [10] |
| 230.8 ± 35.1 nmol/L | 100 mg proguanil hydrochloride every 12 hours for 15 days (steady-state) | [12] |
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This protocol is adapted from a study on DHFR inhibitors.[9]
Objective: To determine the IC₅₀ value of cycloguanil against purified human dihydrofolate reductase (DHFR).
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound
-
DHFR buffer (50 mM Tris, 50 mM NaCl, pH 7.4)
-
DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a working stock of cycloguanil in DMSO.
-
In a 96-well plate, prepare reactions containing 200 nM purified human DHFR and varying concentrations of cycloguanil (e.g., 0.091–200 μM) in DHFR buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
-
Include control reactions:
-
DMSO control (no inhibition): 200 nM DHFR, 137.5 μM DHF, 2% DMSO, and 125 μM NADPH.
-
No-DHFR control (no activity): 2% DMSO, 137.5 μM DHF, and 125 μM NADPH.
-
-
Initiate the reaction by adding 137.5 μM DHF and 125 μM NADPH to all wells.
-
Immediately monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO and "no DHFR" controls.
-
Fit the normalized data to a four-parameter non-linear regression to determine the IC₅₀ value.
In Vitro Antimalarial Activity Assay (IC₅₀ Determination)
This protocol is a generalized procedure based on common methods for determining the IC₅₀ of antimalarial drugs against P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of cycloguanil against Plasmodium falciparum in vitro.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete RPMI-1640 medium
-
This compound
-
96-well microtiter plates
-
[³H]-hypoxanthine or other DNA/RNA precursor labels
-
Cell harvester and scintillation counter (for radioisotopic method) or SYBR Green I dye and fluorescence plate reader (for SYBR Green method)
Procedure:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the drug dilutions to a 96-well plate.
-
Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 48-72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
For the radioisotopic method, add [³H]-hypoxanthine to each well and incubate for a further 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For the SYBR Green method, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence using a plate reader.
-
Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloguanil - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human pharmacokinetics of proguanil and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of proguanil in human subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cycloguanil Hydrochloride in Cell Culture
Authors: Gemini AI
Date: November 7, 2025
Abstract
Cycloguanil hydrochloride, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR). Its activity makes it a valuable tool for in vitro studies, particularly in cancer research and parasitology. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, information on solution stability, and its primary mechanism of action.
Introduction
This compound functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids and amino acids.[1] This inhibition disrupts DNA replication and cellular proliferation, making it effective against rapidly dividing cells such as cancer cells and parasites like Plasmodium falciparum.[1][2] For cell-based assays, preparing a homogenous and sterile solution of this compound at the desired concentration is a critical first step.
Solubility of this compound
This compound is a crystalline solid that is soluble in several organic solvents and, to a lesser extent, in aqueous solutions.[3] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for in vitro use.[3][4] It is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.[5][6]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 62.5 | 69.4 - 216.88 | Sonication or gentle warming may be required to fully dissolve.[3][7][8] Use of fresh DMSO is recommended.[5][6] |
| Water | 5 - 25 | 17.35 - 86.75 | Sonication and warming to 60°C may be necessary to achieve higher concentrations.[7][8] |
| Ethanol | ~5 - 15 | ~17.35 - 52.05 | Soluble at approximately 5 mg/mL to 15 mg/mL.[3][9] |
| PBS (pH 7.2) | ~5 | ~17.35 | The solubility in PBS is approximately 5 mg/ml.[3] |
Note: The actual solubility may vary slightly between different batches of the compound.[9]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (FW: 288.18 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, weigh out 5.76 mg of this compound (Mass = 20 mmol/L * 1 mL * 288.18 g/mol ).
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes in a water bath until the solution is clear.[7][8]
-
Sterilization: As DMSO is a solvent, the stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a biosafety cabinet). Filtration of a high-concentration DMSO stock is generally not recommended due to potential compatibility issues with filter membranes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5][8]
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 20 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is best to perform serial dilutions. For example, to achieve a final concentration of 20 µM in your cell culture well:
-
Prepare an intermediate dilution by adding 10 µL of the 20 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 200 µM intermediate solution.
-
Add the appropriate volume of this intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 20 µM in a well containing 1 mL of medium, add 100 µL of the 200 µM intermediate solution.
-
-
Direct Dilution (for higher concentrations): Alternatively, for a final concentration of 20 µM, you can add 1 µL of the 20 mM stock solution directly to 1 mL of cell culture medium in the well. Mix gently by swirling the plate.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO (or the highest concentration of DMSO used in the experimental conditions) diluted in cell culture medium.
-
Incubation: Incubate the cells with the this compound working solution for the desired experimental duration.
Visualization of Experimental Workflow and Mechanism
Experimental Workflow for Cell Treatment
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell culture experiment.
Caption: Workflow for preparing and applying this compound in cell culture.
Signaling Pathway of Cycloguanil Action
Cycloguanil's primary mechanism of action is the inhibition of the folate synthesis pathway.
Caption: Cycloguanil inhibits DHFR, blocking the folate pathway and subsequent DNA synthesis.
Stability and Storage
-
Powder: this compound powder is stable for years when stored at -20°C, protected from moisture.[7][9]
-
Stock Solutions: In DMSO, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[5][8] It is recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.[3] If a water-based stock solution is prepared, it should be filter-sterilized with a 0.22 µm filter before use.[5]
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock into aqueous cell culture medium, it may be due to the final concentration exceeding its aqueous solubility. To mitigate this, consider lowering the final concentration or the percentage of DMSO in the final working solution.
-
Cell Viability Issues with Vehicle Control: If toxicity is observed in the DMSO vehicle control, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% and ideally below 0.1%.
Conclusion
The protocols and data presented provide a comprehensive guide for the effective use of this compound in cell culture experiments. Adherence to these guidelines for dissolution, storage, and handling will contribute to the generation of accurate and reproducible experimental data for researchers in various fields.
References
- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cycloguanil Hydrochloride in P. falciparum Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cycloguanil hydrochloride in Plasmodium falciparum susceptibility assays. This document outlines the mechanism of action, detailed experimental protocols, data interpretation, and visual representations of the experimental workflow and the relevant biochemical pathway.
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR) in Plasmodium falciparum.[1][2] This enzyme is crucial for the parasite's synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication.[1] Inhibition of DHFR leads to a failure of nuclear division during schizont formation in both erythrocytes and the liver.[1] Due to the emergence of drug-resistant parasite strains, in vitro susceptibility testing of antimalarial compounds like Cycloguanil is critical for monitoring drug efficacy and for the development of new therapeutic strategies.[3][4]
Mechanism of Action
Cycloguanil specifically targets the P. falciparum dihydrofolate reductase (DHFR) enzyme.[3][4] By inhibiting DHFR, Cycloguanil blocks the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of thymidylate and purines. This disruption of nucleotide synthesis ultimately inhibits DNA replication and parasite proliferation. Resistance to Cycloguanil is often associated with point mutations in the dhfr gene of the parasite.[5]
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Data Presentation: In Vitro Susceptibility of P. falciparum to Cycloguanil
The 50% inhibitory concentration (IC50) is a key metric for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. The following table summarizes typical IC50 values for Cycloguanil against various parasite strains.
| Parasite Strain/Isolate Type | Susceptibility Status | Mean IC50 (nM) | IC50 Range (nM) | Reference |
| African Isolates (Susceptible) | Susceptible | 11.1 | < 50 | [6] |
| African Isolates (Intermediate) | Intermediate | - | 50 - 500 | [6] |
| African Isolates (Resistant) | Resistant | 2,030 | > 500 | [6] |
| Wild-type dhfr Isolates | Susceptible | 1.30 | 0.249 - 9.14 | [5] |
| Mutant dhfr Isolates | Resistant | 77.1 | 15.3 - 901 | [5] |
Note: IC50 values can vary depending on the specific laboratory conditions, assay method, and parasite strain used.[4][7]
Experimental Protocols
Several methods can be employed to determine the in vitro susceptibility of P. falciparum to this compound. The most common assays measure parasite growth by quantifying parasite-specific macromolecules like DNA or enzymes. Below are detailed protocols for three widely used methods.
General Preparatory Steps
-
P. falciparum Culture: Asynchronous or synchronized ring-stage cultures of P. falciparum are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[8] For antifolate assays, it is recommended to use a folate- and PABA-free RPMI 1640 medium to avoid interference with the drug's mechanism of action.[7]
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[9] Perform serial dilutions to create a range of concentrations for testing. Final concentrations in the assay plate can range from 2.44 to 2,500 nM.[8]
-
Plate Preparation: Pre-dose 96-well microtiter plates with the desired concentrations of this compound in duplicate or triplicate. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.
Protocol 1: Isotopic Assay ([³H]-Hypoxanthine Incorporation)
This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.
-
Parasite Suspension: Prepare a parasite suspension with a starting parasitemia of 0.2-0.5% and a hematocrit of 1.5%.[10]
-
Incubation: Add the parasite suspension to the pre-dosed 96-well plates and incubate for 18-24 hours.[11]
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[11]
-
Harvesting and Measurement: Freeze the plates to terminate the assay. Thaw the plates and harvest the cellular material onto filter mats using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by performing a nonlinear regression analysis of the dose-response data.[12]
Protocol 2: SYBR Green I-based Fluorescence Assay
This assay quantifies the parasite's DNA content using the fluorescent dye SYBR Green I.[9]
-
Parasite Suspension: Prepare a parasite suspension with a starting parasitemia of 0.2-0.5% and a hematocrit of 1.5%.
-
Incubation: Add the parasite suspension to the pre-dosed 96-well plates and incubate for 72 hours.
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Measurement: Incubate the plates in the dark at room temperature for 1-24 hours and measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC50 values from the dose-response curves after subtracting the background fluorescence from uninfected erythrocytes.
Protocol 3: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.[13][14]
-
Parasite Suspension: Prepare a parasite suspension with a starting parasitemia of 0.2-0.5% and a hematocrit of 1.5%.
-
Incubation: Add the parasite suspension to the pre-dosed 96-well plates and incubate for 72 hours.
-
Lysis: Freeze and thaw the plates to lyse the erythrocytes and release the pLDH.
-
Enzymatic Reaction: Add a reaction mixture containing a substrate (e.g., lactate) and a chromogen to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves after subtracting the background absorbance.
Caption: General experimental workflow for P. falciparum susceptibility assays.
Conclusion
The protocols and data presented in these application notes provide a robust framework for assessing the in vitro susceptibility of P. falciparum to this compound. The choice of assay method will depend on the available laboratory infrastructure and specific research questions. Consistent application of these standardized methods is crucial for generating reliable and comparable data to monitor drug resistance and guide antimalarial drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajtmh.org [ajtmh.org]
- 13. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Studies with Cycloguanil in Mice
Introduction
Cycloguanil is the active metabolite of the prodrug proguanil, an antimalarial agent.[1][2] It functions as a potent and specific inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium parasites.[3][4] This inhibition disrupts the folate synthesis pathway, which is critical for the production of nucleic acids and certain amino acids, thereby preventing parasite DNA synthesis and replication.[2][4][5] Due to the emergence of drug-resistant malaria strains, there is renewed interest in evaluating cycloguanil, often in combination with other drugs.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies with cycloguanil in murine models.
Mechanism of Action
Proguanil is metabolized in the liver by cytochrome P450 enzymes into its active form, cycloguanil.[2][4] Cycloguanil then selectively targets the DHFR enzyme of the malaria parasite. By inhibiting DHFR, cycloguanil blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for DNA synthesis and cell multiplication. This action leads to a failure of nuclear division during schizont formation in both the liver and erythrocytes.[2] Resistance to cycloguanil is primarily associated with specific point mutations in the parasite's DHFR gene, which can alter the drug's binding affinity to the enzyme.[6][7][8]
Experimental Design Considerations
Mouse and Parasite Models
-
Mouse Strains: Commonly used mouse strains for malaria research include BALB/c, NMRI, and C57BL/6.[9][10] The choice of strain can influence the course of infection and immune response.
-
Parasite Species: Rodent malaria parasites such as Plasmodium berghei, Plasmodium yoelii, or Plasmodium chabaudi are frequently used for initial efficacy screening.[10][11] P. berghei ANKA is often used in the standard 4-day suppressive test.[11] For studies requiring a human parasite, humanized mouse models engrafted with human erythrocytes can be infected with Plasmodium falciparum.[12]
Drug Formulation and Administration
-
Vehicle: Cycloguanil can be suspended in various vehicles for administration. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and 1% carboxymethylcellulose (CMC) or a standard suspending formula containing 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl.[13][14] The final concentration of DMSO should be kept low to avoid toxicity.[9]
-
Route of Administration: The most common routes for efficacy studies in mice are oral (p.o.) via gavage and subcutaneous (s.c.).[11] Intraperitoneal (i.p.) and intravenous (i.v.) routes can also be used, particularly for pharmacokinetic studies.[9][15]
Efficacy and Toxicity Endpoints
-
Efficacy: The primary endpoint for efficacy is the reduction in parasitemia compared to an untreated control group. This is typically monitored by microscopic examination of Giemsa-stained thin blood smears.[9][11] Other important metrics include the mean survival time of the mice and the number of mice considered cured (parasite-free on day 30 post-infection).[11]
-
Toxicity: Acute toxicity can be assessed by observing mice for any adverse effects (e.g., changes in behavior, posture, or grooming) and mortality over a period of up to 14 days after a single high dose.[16] In multi-dose studies, changes in body weight are a key indicator of toxicity.[17]
Data Presentation
Table 1: Example Dosage Regimens for Antimalarial Efficacy Testing in Mice
| Test Type | Dosage Range (mg/kg/day) | Route of Administration | Mouse Model | Parasite Species | Reference |
| Dose-Ranging Test | 3, 10, 30, 100 | p.o., s.c. | NMRI | P. berghei ANKA | [11] |
| Suppressive Test | 50 | p.o., s.c. | BALB/c | P. berghei NK65 | [16] |
| Prophylactic Test | 100 | p.o., s.c. | NMRI | P. berghei ANKA | [11] |
Table 2: Pharmacokinetic Parameters of Proguanil and Cycloguanil in Wildtype Mice
Data derived from studies administering the prodrug Proguanil.
| Administered Drug | Dose (mg/kg) | Route | Parameter | Value (Mean ± SD) | Reference |
| Proguanil | 2 | i.v. | Cycloguanil Blood Conc. at 0.75h | ~20 ng/mL | [15] |
| Proguanil | 10 | i.v. | Cycloguanil Blood Conc. at 1.5h | ~100 ng/mL | [15] |
| Proguanil | 30 | i.v. | Cycloguanil Blood Conc. at 8h | ~150 ng/mL | [15] |
| Cycloguanil | 2 | i.v. | Cycloguanil Blood Conc. at 0.75h | ~200 ng/mL | [18] |
| Cycloguanil | 2 | i.v. | Cycloguanil Blood Conc. at 8h | ~20 ng/mL | [18] |
Experimental Protocols
Protocol 1: Four-Day Suppressive Test (Peters' Test)
This is the standard in vivo test to assess the blood schizontocidal activity of an antimalarial compound.[19]
Materials:
-
Plasmodium berghei infected donor mice (30-40% parasitemia).
-
Experimental mice (e.g., BALB/c or NMRI, 18-22g).
-
Normal saline.
-
Cycloguanil, vehicle, and positive control (e.g., Chloroquine at 10 mg/kg).[13]
-
Oral gavage needles.
-
Microscope slides, Giemsa stain, methanol.
Procedure:
-
Inoculum Preparation: Collect blood from a donor mouse with 30-40% parasitemia and dilute it with normal saline so that 0.2 mL contains 1 x 107 infected red blood cells (RBCs).[13]
-
Infection: Inoculate each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum. This is Day 0.
-
Grouping and Treatment: Randomly divide the mice into groups (n=5 per group): negative control (vehicle), positive control (Chloroquine), and experimental groups (different doses of Cycloguanil).
-
Drug Administration: Two to three hours post-infection, administer the first dose of the respective treatments (vehicle, Chloroquine, or Cycloguanil) orally once daily for four consecutive days (Day 0 to Day 3).[11][13]
-
Parasitemia Monitoring: On Day 4 (approximately 24 hours after the last dose), prepare thin blood smears from the tail blood of each mouse.
-
Staining and Analysis: Fix the smears with methanol and stain with Giemsa. Determine the percentage of parasitized RBCs by counting under a microscope.
-
Calculation: Calculate the average parasitemia for each group and determine the percent inhibition of parasite growth using the formula: [ (A - B) / A ] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
Survival Monitoring: Monitor the mice daily for survival for up to 30 days. Mice that are parasite-free on Day 30 are considered cured.[11]
Protocol 2: Acute Toxicity Study
This protocol provides a basic assessment of the short-term toxicity of a single high dose of Cycloguanil.
Materials:
-
Healthy mice (starved for 24 hours with water ad libitum).
-
Cycloguanil and vehicle.
-
Oral gavage needles.
Procedure:
-
Grouping: Divide mice into groups (n=3-5 per group). One group will serve as the control (vehicle only), and the other groups will receive a single dose of Cycloguanil (e.g., up to 2000 mg/kg).[16]
-
Administration: Administer a single oral dose of the compound or vehicle to the respective groups.[16]
-
Observation: Observe the animals continuously for the first 30 minutes and periodically for the next 4 hours, with special attention to any signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy).
-
Daily Monitoring: Continue to observe the mice daily for 14 days, recording body weight and any signs of delayed toxicity or mortality.[16]
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 (lethal dose for 50% of the animals) can be estimated if multiple dose groups are used.
Mandatory Visualizations
Caption: Mechanism of action of Cycloguanil via inhibition of parasitic DHFR.
Caption: Workflow for the 4-Day Suppressive Test (Peters' Test).
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. mmv.org [mmv.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Application Notes and Protocols: Cycloguanil Target Engagement Assays in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in folate metabolism, essential for the synthesis of nucleotides and certain amino acids, and its inhibition can disrupt cell proliferation.[1][2] This has led to the investigation of cycloguanil and its analogues as potential anticancer agents.[1][2][3] A crucial aspect of developing targeted therapies is the confirmation that the drug engages with its intended molecular target within a cellular context. This document provides detailed protocols for key assays to measure the target engagement of cycloguanil with DHFR in human cells.
Mechanism of Action and Signaling Pathway
Cycloguanil exerts its biological effect by binding to and inhibiting DHFR. This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines necessary for DNA synthesis and cell multiplication.[1] Downstream of DHFR inhibition, a reduction in nucleotide pools can lead to the inhibition of signaling pathways that are sensitive to metabolic stress, such as the STAT3 signaling pathway.[1][3]
Caption: Cycloguanil's mechanism of action and downstream effects.
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic activities of cycloguanil and a key analogue, NSC127159, in various human cancer cell lines.
Table 1: In Vitro DHFR Inhibition
| Compound | IC₅₀ (µM) vs. Human DHFR |
| Cycloguanil | 0.130 ± 0.004 |
| NSC127159 | 0.089 ± 0.003 |
| Methotrexate | 0.002 ± 0.0001 |
Data from enzymatic inhibition assays.[1]
Table 2: In Vitro Anti-proliferative Activity (GI₅₀ Values)
| Compound | MDA-MB-468 (Breast) GI₅₀ (µM) | MDA-MB-231 (Breast) GI₅₀ (µM) | MCF-7 (Breast) GI₅₀ (µM) |
| Cycloguanil | 1.7 | 1.8 | 2.3 |
| NSC127159 | 0.5 | 1.1 | 1.2 |
| Methotrexate | 0.02 | 0.01 | 0.01 |
GI₅₀ values represent the concentration causing 50% growth inhibition.[4]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for DHFR Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Silico Modeling of Cycloguanil Analogues Binding to Dihydrofolate Reductase (DHFR)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, making it a well-established target for antimicrobial and anticancer therapies.[1] Inhibition of DHFR disrupts the synthesis of purines, pyrimidines, and several amino acids, ultimately leading to cell death.[2] Cycloguanil, the active metabolite of the antimalarial drug proguanil, and its analogues are known inhibitors of DHFR, particularly in Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[1][3] However, the emergence of drug resistance, often due to mutations in the DHFR active site, necessitates the development of novel and more potent inhibitors.[3]
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the binding interactions between cycloguanil analogues and DHFR at a molecular level.[4][5] These computational methods aid in the rational design of new drug candidates with improved affinity and specificity for both wild-type and mutant forms of the enzyme.[3][6] This document provides detailed protocols for performing in silico analysis of cycloguanil analogues targeting DHFR and presents a summary of relevant binding data.
Experimental Protocols
Protocol 1: Molecular Docking of Cycloguanil Analogues to DHFR
This protocol outlines the steps for performing molecular docking to predict the binding poses and affinities of cycloguanil analogues within the DHFR active site.
1. Preparation of the Receptor (DHFR):
- Obtain the 3D crystal structure of DHFR from the Protein Data Bank (PDB). A commonly used structure for human DHFR is PDB ID: 1U72.[1][7] For Plasmodium falciparum DHFR, structures such as 1J3I (wild-type) can be used.[3]
- Remove water molecules and any co-crystallized ligands (e.g., methotrexate, NADPH) from the PDB file.[1][7]
- Add polar hydrogen atoms to the protein structure.
- Assign partial charges to the protein atoms.
- Define the binding site (grid box) around the active site cavity where the native ligand was bound.
2. Preparation of the Ligands (Cycloguanil Analogues):
- Obtain the 2D or 3D structures of the cycloguanil analogues. These can be downloaded from databases like the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) chemical compound dataset.[1]
- If starting from 2D structures, convert them to 3D.
- Perform energy minimization of the ligand structures using a suitable force field.
- Assign partial charges to the ligand atoms.
3. Molecular Docking Simulation:
- Use a molecular docking program such as AutoDock Vina, GLIDE, GOLD, or Molegro Virtual Docker.[1][3][7]
- Set the prepared DHFR structure as the receptor and the prepared cycloguanil analogues as the ligands.
- Configure the docking parameters, including the grid box dimensions and location, and the number of binding modes to generate.
- Run the docking simulation. The program will generate a set of possible binding poses for each ligand and score them based on a scoring function that estimates the binding affinity.
4. Analysis of Docking Results:
- Analyze the predicted binding poses and docking scores. The pose with the lowest energy score is typically considered the most likely binding mode.
- Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses.
- Compare the docking scores and binding interactions across the series of cycloguanil analogues to understand structure-activity relationships (SAR).[3]
Protocol 2: Molecular Dynamics (MD) Simulation of DHFR-Ligand Complexes
This protocol describes how to perform MD simulations to study the dynamic behavior and stability of the DHFR-cycloguanil analogue complexes.
1. System Preparation:
- Start with the best-ranked docked pose of the DHFR-ligand complex obtained from the molecular docking protocol.
- Place the complex in a periodic solvent box (e.g., water).
- Add counter-ions to neutralize the system.
- Parameterize the ligand using a force field compatible with the protein force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[7]
2. Energy Minimization:
- Perform energy minimization of the entire system (protein-ligand complex, solvent, and ions) to remove any steric clashes.
3. Equilibration:
- Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
- Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax. Restraints on the protein and ligand atoms are often applied during the initial stages of equilibration and then gradually released.
4. Production MD Simulation:
- Run the production MD simulation for a sufficient length of time (e.g., 20-100 ns or longer) to capture the relevant dynamics of the system.[7] The simulation is typically run under an NPT ensemble.
5. Trajectory Analysis:
- Analyze the MD trajectory to assess the stability of the complex and the ligand's binding pose.
- Calculate root-mean-square deviation (RMSD) to monitor the conformational stability of the protein and the ligand.[7]
- Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
- Analyze hydrogen bond formation and occupancy throughout the simulation.
- Calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Finite Difference Thermodynamic Integration (FDTI).[2][4][8]
Data Presentation
Table 1: Docking Scores of Cycloguanil and Analogues against Human DHFR
| Compound | NSC Number | XPG Score (kcal/mol)[1] |
|---|---|---|
| Cycloguanil | 3077 | -6.8 |
| Analogue 1 | 127159 | -8.1 |
| Analogue 2 | 123032 | -7.9 |
| Analogue 3 | 127153 | -7.8 |
| Analogue 4 | 128184 | -7.7 |
| Analogue 5 | 139105 (Baker's antifolate) | -10.0 |
| Methotrexate (Control) | - | -11.9 |
| Pyrimethamine (Control) | 3062 | -7.7 |
Table 2: Inhibition Data for Cycloguanil Analogues against DHFR from Different Species
| Compound | Target Enzyme | IC50 (nM)[9] | Ki (µM)[10] |
|---|---|---|---|
| Cycloguanil | T. brucei DHFR-TS | 45 | - |
| Cycloguanil | Human DHFR | - | 43.0 |
| Cycloguanil | P. carinii DHFR | - | 109.0 |
| Analogue (Compound 11) | Human DHFR | - | 0.14 |
| Analogue (Compound 13) | Human DHFR | - | 0.07 |
| Analogue (Compound 14) | Human DHFR | - | 0.17 |
| Pyrimethamine | T. brucei DHFR-TS | 90 | - |
Visualizations
Caption: Overall workflow for in silico modeling of DHFR inhibitors.
Caption: Step-by-step protocol for molecular docking.
Caption: Workflow for molecular dynamics simulation.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calculation of relative binding free energy difference of DHFR inhibitors by a finite difference thermodynamic integration (FDTI) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cycloguanil for the Study of STAT3 Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cycloguanil as a tool to investigate the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3). Cycloguanil, the active metabolite of the antimalarial drug proguanil, has been identified as an inhibitor of dihydrofolate reductase (DHFR), which subsequently leads to the suppression of STAT3 signaling.[1][2][3][4] This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant data for researchers interested in oncology, inflammation, and other STAT3-mediated pathologies.
Mechanism of Action: Indirect Inhibition of STAT3 via DHFR
Cycloguanil's primary molecular target is dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][2][3][5][6] By inhibiting DHFR, Cycloguanil disrupts the synthesis of tetrahydrofolate, a critical cofactor for the synthesis of nucleotides and amino acids. This disruption of folate metabolism has downstream consequences on cellular signaling, including the inhibition of STAT3 transcriptional activity.[1][2][3][5]
The STAT3 signaling pathway is a crucial mediator of cytokine and growth factor signaling.[7][8] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes, thereby regulating their expression.[7][8][9][10] Aberrant STAT3 activation is a hallmark of numerous cancers and inflammatory diseases.[9][11][12]
Cycloguanil's inhibitory effect on STAT3 is therefore considered an indirect mechanism, occurring as a consequence of DHFR inhibition. This makes it a valuable tool for studying the links between cellular metabolism and signal transduction pathways.
Figure 1: Cycloguanil's mechanism of action on the STAT3 signaling pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for Cycloguanil and its analogues. It is important to note that while these compounds engage DHFR at sub-nanomolar concentrations, higher concentrations are required to observe effects on cell growth.[1]
| Compound | Target | Assay/Cell Line | IC50 | Reference |
| Cycloguanil Analog NSC127159 | DHFR | In silico docking | < 1 µM | [1] |
| Cycloguanil Analog NSC127153 | DHFR | In silico docking | < 1 µM | [1] |
| Cycloguanil Analog NSC128184 | DHFR | In silico docking | < 1 µM | [1] |
| Methotrexate (MTX) | DHFR | 0.177 ± 0.006 µM | [1] | |
| Cycloguanil | P. falciparum | In vitro drug assay | Mean: 11.1 nM (susceptible isolates) | [13] |
| Cycloguanil | P. falciparum | In vitro drug assay | Mean: 2,030 nM (resistant isolates) | [13] |
Experimental Protocols
Protocol 1: STAT3-Dependent Luciferase Reporter Assay
This protocol is designed to quantify the effect of Cycloguanil on STAT3 transcriptional activity using a luciferase reporter system. The U3A cell line is particularly suitable for this assay as it lacks basal STAT3 phosphorylation and STAT1 expression, thus minimizing confounding signals.[1]
Materials:
-
U3A cell line (human fibrosarcoma)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL3-SIE)
-
Control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cycloguanil
-
Oncostatin M (OSM) or Interleukin-6 (IL-6) as a STAT3 activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain U3A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed U3A cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cycloguanil Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Cycloguanil or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
STAT3 Activation:
-
Following Cycloguanil treatment, stimulate the cells with a known STAT3 activator such as Oncostatin M (e.g., 10 ng/mL) or IL-6 for a defined period (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the data as a percentage of the stimulated control (vehicle-treated, STAT3-activated) and plot the dose-response curve to determine the IC50 of Cycloguanil for STAT3 transcriptional activity.
-
Figure 2: Experimental workflow for the STAT3-dependent luciferase reporter assay.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to assess the effect of Cycloguanil on the phosphorylation of STAT3 at Tyr705, a key step in its activation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells).
-
Complete growth medium.
-
Cycloguanil.
-
STAT3 activator (e.g., IL-6, if necessary).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Cycloguanil for the desired time. Include a vehicle control.
-
-
Stimulation (if required):
-
If using a cell line that requires stimulation, add the STAT3 activator for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control like β-actin.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Calculate the ratio of phospho-STAT3 to total STAT3 and normalize to the loading control.
-
Conclusion
Cycloguanil serves as a useful pharmacological tool for investigating the interplay between folate metabolism and STAT3-mediated gene transcription. Its well-defined primary target, DHFR, allows for specific inquiries into the downstream effects of metabolic disruption on oncogenic signaling pathways. The protocols provided herein offer a framework for researchers to explore the utility of Cycloguanil in their specific models of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloguanil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [ouci.dntb.gov.ua]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors [espace.curtin.edu.au]
- 13. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Cycloguanil Hydrochloride for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This mechanism disrupts the folate pathway, which is critical for DNA synthesis and cell proliferation, making it a subject of interest not only in anti-infective research but also in oncology.[3] Effective preclinical evaluation of Cycloguanil hydrochloride in animal models is contingent upon appropriate formulation and administration. These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral and parenteral administration in rodent models, along with recommended dose ranges and a summary of its mechanism of action.
Data Presentation
Solubility and Formulation Vehicles
Successful formulation of this compound for in vivo studies hinges on its solubility characteristics. The following tables summarize the solubility of this compound in various solvents and provide established vehicle compositions for oral and parenteral administration.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~20-62.5 mg/mL | Sonication may be required.[4][5] |
| Water | ~5-25 mg/mL | Sonication and warming may be needed.[4][5] |
| Ethanol | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | Aqueous solutions are not recommended for storage beyond one day.[4] |
Table 2: Recommended Vehicle Compositions for In Vivo Studies
| Administration Route | Vehicle Composition (v/v) | Achievable Concentration | Animal Model |
| Oral Gavage / Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Mice, Rats[5] |
| Oral Gavage / Intraperitoneal | 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL | Mice, Rats[5] |
| Intravenous | 1% DMSO, 40% PEG300, 5% Tween-80, 54% Saline | Dependent on compound solubility | Mice |
Dose Ranges for Animal Studies
The selection of an appropriate dose is critical for the successful outcome of preclinical studies. The following table provides a summary of reported dose ranges for this compound and its parent compound, proguanil, in various animal models and research contexts.
Table 3: Recommended Dose Ranges for this compound and Proguanil in Rodent Models
| Compound | Animal Model | Study Type | Route of Administration | Dose Range (mg/kg) | Reference |
| Proguanil | Mice | Anticancer (Breast Cancer) | Oral Gavage | 20 | [6] |
| Proguanil | Rats | Reproductive Toxicology | Not Specified | No teratogenic effects observed | [7] |
| General Toxicology | Rodents | General | Not Specified | Limit dose is generally 1000 mg/kg | [8] |
Note: As Cycloguanil is the active metabolite of proguanil, dose ranges for proguanil can provide a starting point for estimating therapeutically relevant exposures to Cycloguanil.
Experimental Protocols
Preparation of Dosing Solution for Oral Gavage/Intraperitoneal Injection (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of a commonly used vehicle for poorly water-soluble compounds, suitable for oral gavage and intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the desired final concentration.
-
Dissolve in DMSO: In a sterile conical tube, add the calculated volume of DMSO (10% of the final volume). Add the weighed this compound powder to the DMSO.
-
Vortex/Sonicate: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 (5% of the final volume) and vortex thoroughly to ensure uniform mixing.
-
Add Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. Continue to mix until a clear, homogeneous solution is obtained.
-
Final Inspection: Visually inspect the solution for any precipitation or phase separation. If the solution is not clear, brief sonication may be helpful.
-
Storage: It is recommended to prepare this formulation fresh on the day of use.[9] If short-term storage is necessary, store at 2-8°C and protect from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1][9]
Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accustom the animals to handling prior to the study. Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. Ensure the animal's body is secure.
-
Dose Calculation and Syringe Preparation: Weigh each mouse to determine the exact volume of the dosing solution to be administered. Draw the calculated volume into the syringe, ensuring there are no air bubbles.
-
Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
Protocol for Intravenous Injection (Tail Vein) in Mice
Materials:
-
Prepared this compound dosing solution (using a vehicle suitable for intravenous administration, e.g., 1% DMSO, 40% PEG300, 5% Tween-80, 54% Saline)
-
Sterile insulin syringes with a 27-30 gauge needle
-
A warming device (e.g., heat lamp or warming pad)
-
Mouse restrainer
-
70% ethanol or isopropanol wipes
-
Animal scale
Procedure:
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail exposed. To promote vasodilation and improve vein visibility, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.
-
Dose Calculation and Syringe Preparation: Weigh the mouse and calculate the required dose volume. Draw the calculated volume into the syringe, removing any air bubbles.
-
Vein Identification and Sterilization: The lateral tail veins are located on either side of the tail. Gently wipe the tail with a 70% alcohol wipe to clean the injection site and further enhance vein visibility.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-20 degrees). A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Injection: Slowly inject the dosing solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.
-
Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualization
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Mechanism of action of Cycloguanil via inhibition of Dihydrofolate Reductase (DHFR).
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cycloguanil for DHFR Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cycloguanil in Dihydrofolate Reductase (DHFR) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cycloguanil on DHFR?
Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2] It acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR), an essential enzyme in folate metabolism.[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and certain amino acids. By binding to DHFR, Cycloguanil blocks the production of THF, thereby inhibiting DNA synthesis and cell proliferation.[4][5]
Q2: How should I prepare my Cycloguanil stock solution?
Cycloguanil hydrochloride is soluble in organic solvents like DMSO, as well as in aqueous buffers such as PBS (pH 7.2).[6] For a stock solution, dissolving Cycloguanil in DMSO is a common practice. It is recommended to prepare a high-concentration stock (e.g., 10-20 mg/ml in DMSO) and then make further dilutions into the appropriate aqueous assay buffer.[6] Ensure the final concentration of DMSO in the assay is low (ideally ≤1%), as higher concentrations can inhibit DHFR activity.[4][7] Aqueous solutions of Cycloguanil are not recommended for long-term storage and should ideally be prepared fresh.[6]
Q3: What is a typical starting concentration range for Cycloguanil in a DHFR inhibition assay?
The optimal concentration of Cycloguanil will vary depending on the source of the DHFR enzyme (e.g., human, Plasmodium falciparum) and the specific assay conditions. It is advisable to perform a dose-response experiment to determine the IC50 value. Based on published data, the IC50 of Cycloguanil can range from nanomolar to micromolar concentrations.
For P. falciparum DHFR, IC50 values can be in the low nanomolar range for susceptible strains, while resistant strains may exhibit significantly higher IC50s.[8][9] For human DHFR, the affinity is generally lower, with Ki values reported in the micromolar range.[10] A good starting point for a dose-response curve could be a serial dilution from 100 µM down to 1 nM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | 1. Contamination of reagents. 2. Absorbance from the test compound itself. 3. Non-enzymatic reduction of the substrate. | 1. Use fresh, high-purity reagents. 2. Run a control well with Cycloguanil but without the DHFR enzyme to measure its intrinsic absorbance at 340 nm and subtract this from the experimental values.[7] 3. Run a blank reaction with all components except the enzyme to check for non-enzymatic reactions. |
| No or Low Inhibition Observed | 1. Cycloguanil concentration is too low. 2. Inactive Cycloguanil. 3. Incorrect assay setup. 4. DHFR enzyme concentration is too high. | 1. Increase the concentration range of Cycloguanil in your dose-response experiment. 2. Ensure proper storage of Cycloguanil stock solution (protected from light, appropriate temperature). Prepare fresh dilutions before the experiment. 3. Verify the concentrations of all assay components (DHFR, NADPH, DHF) and the incubation times. 4. Reduce the enzyme concentration to ensure the assay is sensitive to inhibition.[11] |
| Precipitation of Cycloguanil in Assay Wells | 1. Cycloguanil concentration exceeds its solubility in the final assay buffer. 2. High percentage of organic solvent from the stock solution. | 1. Lower the final concentration of Cycloguanil. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤1%).[7] Consider preparing a lower concentration stock solution to minimize the volume added to the assay. |
| Non-Linear Reaction Rate (Initial Velocity) | 1. Substrate or cofactor depletion. 2. Enzyme concentration is too high. 3. Incorrect measurement time points. | 1. Ensure that less than 10-15% of the substrate is consumed during the measurement period. Reduce the reaction time or enzyme concentration if necessary. 2. Perform enzyme titration to find a concentration that yields a linear rate for the desired reaction time.[4] 3. Measure the absorbance at shorter time intervals to accurately determine the initial linear phase of the reaction. |
| Inconsistent or Irreproducible IC50 Values | 1. Pipetting errors. 2. Variability in reagent preparation. 3. Fluctuation in temperature or incubation times. 4. Instability of assay components. | 1. Use calibrated pipettes and ensure proper mixing. 2. Prepare fresh reagents and stock solutions consistently for each experiment. 3. Maintain a constant temperature and precise incubation times for all experiments. 4. Keep enzyme and NADPH on ice. Protect DHF from light.[7] |
Quantitative Data Summary
The inhibitory potency of Cycloguanil against DHFR is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary significantly based on the origin of the enzyme and the presence of resistance-conferring mutations.
| DHFR Source | Inhibitor | Parameter | Reported Value (nM) | Reference |
| Plasmodium falciparum (susceptible) | Cycloguanil | Mean IC50 | 11.1 | [8] |
| Plasmodium falciparum (resistant) | Cycloguanil | Mean IC50 | 2,030 | [8] |
| Plasmodium falciparum (Ugandan isolates) | Cycloguanil | Median IC50 | 1,200 | [9] |
| Human | Cycloguanil | Ki | ~1,500 | [12] |
| Trypanosoma brucei | Cycloguanil | Ki | 256 | [5] |
Experimental Protocols
Standard DHFR Inhibition Assay (Colorimetric)
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4][13]
Materials:
-
Purified DHFR enzyme
-
Cycloguanil
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for inhibitor stock solution)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Cycloguanil in DMSO (e.g., 10 mM).
-
Prepare working solutions of Cycloguanil by serially diluting the stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare fresh solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from light.
-
-
Assay Setup:
-
Add the following to each well of a 96-well plate:
-
Assay Buffer
-
Cycloguanil working solution (or solvent control)
-
DHFR enzyme solution
-
-
Mix gently and pre-incubate for a desired period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding the NADPH and DHF solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of Cycloguanil by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the Cycloguanil concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. abcam.com [abcam.com]
Technical Support Center: Folinic Acid Rescue Experiments with Cycloguanil Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting folinic acid rescue experiments with cycloguanil and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a folinic acid rescue experiment?
A1: Folinic acid rescue experiments are designed to determine if the cytotoxic or growth-inhibitory effects of a compound, such as cycloguanil or its analogues, are due to the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids.[1] By inhibiting DHFR, cycloguanil depletes the intracellular pool of THF, leading to cell cycle arrest and inhibition of cell growth.[2][3] Folinic acid (also known as leucovorin) is a downstream metabolite in the folate pathway that can be readily converted to THF without the need for DHFR.[4][5] Therefore, if the addition of exogenous folinic acid "rescues" the cells from the effects of the drug, it strongly suggests that the drug's primary mechanism of action is DHFR inhibition.[2][6]
Q2: Why use cycloguanil analogues in these experiments?
A2: Cycloguanil is the active metabolite of the antimalarial drug proguanil and is a known inhibitor of DHFR.[3][6] Researchers use analogues of cycloguanil to investigate structure-activity relationships, develop more potent and selective DHFR inhibitors for therapeutic purposes (e.g., as anticancer or antimalarial agents), and to study drug resistance mechanisms.[6][7] Folinic acid rescue experiments are critical in these studies to confirm that the analogues retain their on-target (DHFR) activity.[2]
Q3: What cell lines are suitable for this type of experiment?
A3: A variety of cell lines can be used, and the choice often depends on the research question. For anticancer studies, human cancer cell lines are commonly used. For example, breast cancer cell lines such as MCF-7, MDA-MB-231, and MDA-MB-468 have been successfully used in folinic acid rescue experiments with cycloguanil analogues.[6][8] When studying antimalarial effects, Plasmodium falciparum cultures are utilized.[9] The key is to use cell lines that have a functional folate pathway and are sensitive to DHFR inhibition.
Q4: What concentrations of cycloguanil analogues and folinic acid should I use?
A4: The optimal concentrations should be determined empirically for each cell line and drug analogue combination. As a starting point, the concentration of the cycloguanil analogue should be one that causes a significant, but not complete, inhibition of cell viability or growth (e.g., the GI50 or a concentration that gives ~50% viability).[6] For folinic acid, a concentration that is sufficient to fully replete the downstream folate pathway is needed. A common concentration used in published studies is 300 µg/mL.[6][8] It is advisable to perform a dose-response curve for both the drug and folinic acid to determine the optimal concentrations for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No rescue effect observed with folinic acid. | 1. The cycloguanil analogue may have off-target effects and is not solely acting as a DHFR inhibitor.[2][6]2. The concentration of folinic acid is too low to overcome the DHFR inhibition.3. The cells are unable to effectively transport or metabolize folinic acid.4. The drug concentration is too high, causing irreversible cell death through other mechanisms. | 1. Investigate other potential cellular targets of your compound.2. Perform a dose-response experiment with increasing concentrations of folinic acid.3. Verify the expression and function of folate transporters in your cell line.[10][11][12]4. Repeat the experiment with a lower concentration of the cycloguanil analogue (e.g., around the GI50). |
| Partial rescue effect observed. | 1. The cycloguanil analogue may have both on-target (DHFR) and off-target effects.[2]2. The folinic acid concentration is suboptimal.3. The incubation time with folinic acid is not long enough. | 1. This can be an interesting result, suggesting a dual mechanism of action. Further experiments would be needed to explore the off-target effects.2. Titrate the folinic acid concentration to see if a higher concentration leads to a more complete rescue.3. Extend the incubation time with folinic acid. |
| High variability between replicates. | 1. Inconsistent cell seeding density.2. Pipetting errors when adding the drug or folinic acid.3. Edge effects in the microplate.4. Cell contamination (e.g., mycoplasma). | 1. Ensure a homogenous single-cell suspension before seeding and be precise with cell counting.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the microplate or fill them with sterile media/PBS.4. Regularly test your cell cultures for mycoplasma contamination.[13] |
| Folinic acid alone affects cell viability. | 1. The folinic acid preparation may be contaminated or degraded.2. Some cell lines may be sensitive to high concentrations of folinic acid. | 1. Use a fresh, high-quality source of folinic acid.2. Include a "folinic acid only" control in your experiment and test a range of concentrations to find a non-toxic level. |
Data Presentation
Table 1: Effect of Folinic Acid Rescue on the Viability of Breast Cancer Cell Lines Treated with Cycloguanil Analogues. [6][8]
| Compound | Cell Line | Treatment (10 µM Inhibitor) | % Viability (Relative to DMSO control) |
| Cycloguanil | MCF-7 | Inhibitor Only | ~60% |
| Inhibitor + Folinic Acid | ~100% | ||
| MDA-MB-231 | Inhibitor Only | ~50% | |
| Inhibitor + Folinic Acid | ~95% | ||
| MDA-MB-468 | Inhibitor Only | ~55% | |
| Inhibitor + Folinic Acid | ~100% | ||
| NSC127159 | MCF-7 | Inhibitor Only | ~40% |
| Inhibitor + Folinic Acid | ~90% | ||
| MDA-MB-231 | Inhibitor Only | ~35% | |
| Inhibitor + Folinic Acid | ~85% | ||
| MDA-MB-468 | Inhibitor Only | ~30% | |
| Inhibitor + Folinic Acid | ~95% | ||
| Analogue X (Hypothetical - No Rescue) | MCF-7 | Inhibitor Only | ~45% |
| Inhibitor + Folinic Acid | ~45% |
Note: The data in this table is an illustrative summary based on graphical representations from the cited literature and is intended to show the expected trends. For precise values, refer to the original publication.
Experimental Protocols
Protocol: Folinic Acid Rescue Assay in Cancer Cell Lines [6][8]
This protocol is adapted from a study on cycloguanil analogues in breast cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cycloguanil analogue stock solution (in DMSO)
-
Folinic acid stock solution (in water or PBS)
-
96-well cell culture plates
-
Resazurin-based viability reagent
-
Plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the cycloguanil analogue in complete medium.
-
Prepare a solution of folinic acid in complete medium.
-
After 24 hours of incubation, treat the cells with the following conditions (in a final volume of 200 µL):
-
Vehicle control (e.g., 1% DMSO in medium)
-
Cycloguanil analogue at various concentrations (e.g., 0.0457–100 µM)
-
Cycloguanil analogue (at a fixed concentration, e.g., 10 µM) + Folinic acid (e.g., 300 µg/mL)
-
Folinic acid only (e.g., 300 µg/mL)
-
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assay:
-
Add resazurin solution to each well to a final concentration of 44 µM.
-
Incubate for an additional 4 hours at 37°C.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em ~540/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the results and perform statistical analysis to determine if the addition of folinic acid significantly rescues the cells from the drug's effect.
-
Mandatory Visualizations
Caption: DHFR inhibition by cycloguanil analogues and folinic acid rescue.
Caption: Workflow for a folinic acid rescue cell viability assay.
References
- 1. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. drmandydcn.com [drmandydcn.com]
- 5. Folinic acid - Wikipedia [en.wikipedia.org]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of folic and folinic acids in the activities of cycloguanil and WR99210 against Plasmodium falciparum in erythrocytic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for recognition and transport of folic acid in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Investigating Cycloguanil in Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cycloguanil in cancer cell experiments. The focus is on identifying and addressing potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cycloguanil in cancer cells?
Cycloguanil's primary on-target effect is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][4][5] This enzyme is critical for folate metabolism, and its inhibition disrupts the synthesis of purines and deoxythymidine monophosphate, which are essential for DNA replication and cell proliferation.[2] This disruption of the folate pathway also interferes with STAT3-dependent gene expression.[1][2][3][6]
Q2: My experimental results with Cycloguanil are not what I expected. Could off-target effects be the cause?
Yes, unexpected results could be due to off-target effects. While Cycloguanil is a potent DHFR inhibitor, some studies suggest it may have additional cellular targets.[1][3][6] A key indicator of off-target effects is when a rescue experiment with folinic acid does not fully restore the viability of Cycloguanil-treated cells.[1][2][3][6] Off-target effects are a common phenomenon with small-molecule inhibitors and can be the true mechanism of their anti-cancer activity.[7][8]
Q3: What are the potential off-target pathways affected by Cycloguanil?
While the specific off-target interactions of Cycloguanil are still under investigation, related compounds and its prodrug, proguanil, have been shown to induce apoptosis through mitochondrial dysfunction and the production of reactive oxygen species (ROS).[9] Additionally, crosstalk between DHFR inhibition and pathways regulating apoptosis and autophagy is an active area of research. It is plausible that Cycloguanil could influence these pathways independently of its effect on DHFR.[10][11]
Q4: How can I differentiate between on-target DHFR inhibition and off-target effects in my experiments?
The most direct method is to perform a folinic acid rescue experiment. Since folinic acid bypasses the need for DHFR in the folate cycle, it should rescue the effects of DHFR inhibition. If the cellular phenotype (e.g., decreased viability) persists in the presence of folinic acid, it strongly suggests an off-target mechanism. Additionally, using CRISPR/Cas9 to knock out DHFR and then treating the cells with Cycloguanil can help determine if the drug's efficacy is independent of its primary target.[7]
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability Results
Symptoms:
-
High variability in cell death percentages between replicate experiments.
-
Unexpectedly potent cytotoxicity at low concentrations.
-
Discrepancy between results from different cancer cell lines.
Possible Cause: Off-target effects of Cycloguanil may be contributing to cell death in a manner that varies between cell lines with different genetic backgrounds.
Troubleshooting Steps:
-
Perform a Dose-Response Curve with Folinic Acid Rescue:
-
Treat your cancer cell lines with a range of Cycloguanil concentrations.
-
For each concentration, have a parallel experiment where the cells are co-treated with Cycloguanil and a saturating concentration of folinic acid.
-
If folinic acid rescues the cells at lower Cycloguanil concentrations but not at higher ones, this points to off-target effects becoming dominant at higher doses.
-
-
Assess Apoptosis and Autophagy Markers:
-
Measure Mitochondrial Health:
-
Evaluate changes in mitochondrial membrane potential and reactive oxygen species (ROS) production.[9] Off-target effects may directly impact mitochondrial function.
-
Problem 2: Contradictory Gene Expression Data
Symptoms:
-
Changes in the expression of genes not known to be regulated by the DHFR-STAT3 axis.
-
Lack of expected changes in downstream targets of STAT3.
Possible Cause: Cycloguanil may be influencing other signaling pathways that regulate gene expression, independently of DHFR.
Troubleshooting Steps:
-
Pathway Analysis:
-
Perform RNA sequencing on cells treated with Cycloguanil, with and without folinic acid rescue.
-
Use pathway analysis software to identify signaling pathways that are significantly altered by Cycloguanil but not restored by folinic acid.
-
-
Confirm with a DHFR Knockout Model:
-
Use a CRISPR-Cas9 generated DHFR knockout cell line.
-
Treat both the wild-type and knockout cells with Cycloguanil.
-
If the gene expression changes persist in the knockout cells, they are definitively off-target effects.
-
Quantitative Data Summary
| Compound | Target(s) | GI50 Range (Breast Cancer Cell Lines) | Folinic Acid Rescue | Reference |
| Cycloguanil | DHFR, Potential Off-Targets | Higher concentrations needed for growth impairment compared to DHFR engagement | Partial | [1] |
| Methotrexate | DHFR, Thymidylate Synthase | Not specified | Yes | [1] |
| Pyrimethamine | DHFR | Not specified | Yes | [1] |
| NSC127159 (Cycloguanil analogue) | DHFR, Potential Off-Targets | Not specified | Partial | [1][2][3][6] |
Key Experimental Protocols
Protocol 1: Folinic Acid Rescue Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a stock solution of Cycloguanil in a suitable solvent (e.g., DMSO). Prepare a stock solution of folinic acid in water or PBS.
-
Treatment:
-
Add serial dilutions of Cycloguanil to the appropriate wells.
-
In a parallel set of wells, add the same serial dilutions of Cycloguanil along with a final concentration of 10 µM folinic acid.
-
Include vehicle-only and folinic acid-only controls.
-
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for both the Cycloguanil-only and the Cycloguanil + folinic acid conditions. Plot the dose-response curves.
Protocol 2: Western Blot for Apoptosis and Autophagy Markers
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the desired concentration of Cycloguanil (with and without folinic acid) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, LC3B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Visualizations
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [ouci.dntb.gov.ua]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloguanil - Wikipedia [en.wikipedia.org]
- 5. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy [frontiersin.org]
- 11. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent precipitation of Cycloguanil hydrochloride in media
Welcome to the technical support center for Cycloguanil hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
Cycloguanil is the active metabolite of the antimalarial drug proguanil and functions as a dihydrofolate reductase (DHFR) inhibitor.[1] The hydrochloride salt is often used in research due to its improved water solubility and stability compared to the free base.[2] It is a small organic molecule with a molecular weight of 288.18 g/mol .[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents and aqueous buffers. The approximate solubilities are summarized in the table below. It is important to note that using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] For aqueous solutions, it is advised to prepare them fresh and not store them for more than one day.[5]
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 - 62.5 mg/mL | [4][5][6] |
| Dimethylformamide (DMF) | ~5 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
| Water | ~25 mg/mL (with ultrasonication and warming to 60°C) | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [5] |
Q3: Why does my this compound precipitate when I add it to my cell culture media?
Precipitation of this compound in cell culture media can occur due to several factors:
-
pH Shift: Cycloguanil is a basic compound, with a predicted strongest basic pKa of 8.18. Cell culture media are typically buffered around a physiological pH of 7.2-7.4. When a stock solution of this compound (which is acidic) is added to the buffered media, the pH of the microenvironment around the drug particle can increase. If the pH rises above the pKa of the compound, the equilibrium will shift towards the less soluble, un-ionized (free base) form, leading to precipitation.
-
Supersaturation: The final concentration of this compound in the media may exceed its solubility limit under the specific conditions of your experiment (e.g., temperature, presence of other solutes).
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). These components can interact with this compound and reduce its solubility. For instance, high concentrations of salts can lead to a "salting-out" effect.
-
Temperature Changes: The solubility of compounds is often temperature-dependent. A decrease in temperature, for example, when moving media from a 37°C incubator to a laminar flow hood at room temperature, can reduce the solubility of this compound and cause it to precipitate.
-
Solvent Shock: When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the drug may not have sufficient time to dissolve in the new solvent system and can precipitate out.
Troubleshooting Guides
Issue: I observed precipitation immediately after adding my this compound stock solution to the media.
This is a common issue and can often be resolved by optimizing the dilution method.
Experimental Protocol: Serial Dilution to Prevent Precipitation
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Gentle warming and sonication can be used to aid dissolution.[6]
-
Perform an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, first, perform an intermediate dilution in a smaller volume of media or a suitable buffer (e.g., PBS).
-
Add Dropwise While Vortexing: Add the concentrated stock solution or the intermediate dilution dropwise to the final volume of media while gently vortexing or swirling the media. This gradual addition helps to avoid localized high concentrations and "solvent shock."
-
Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Issue: My this compound solution was clear initially but precipitated over time in the incubator.
This suggests that the compound is at a concentration close to its solubility limit in your specific media and experimental conditions, and slight changes are causing it to fall out of solution.
Troubleshooting Steps for Delayed Precipitation
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
pH Adjustment of Media: Although most media are buffered, the addition of a significant volume of an acidic stock solution can slightly lower the pH. You can try to pre-adjust the pH of your final working solution to be slightly more acidic (e.g., pH 7.0-7.2), which may help to keep the basic this compound in its more soluble protonated form. Use sterile HCl or NaOH for adjustments and allow the media to re-equilibrate before adding to cells.
-
Use Serum-Containing Media (if applicable): If your experimental design allows, the presence of serum albumin can sometimes help to solubilize drugs through protein binding.[7]
-
Prepare Fresh Solutions: As recommended, aqueous solutions of this compound should be prepared fresh for each experiment and not stored.[5] Degradation over time could lead to less soluble byproducts.
Visualizing Experimental Workflows and Concepts
To aid in understanding the factors contributing to precipitation and the steps to mitigate it, the following diagrams are provided.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil Hydrochloride Stability and Storage: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of cycloguanil hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from moisture. Recommended storage temperatures from various suppliers are summarized below.
2. How should I store solutions of this compound?
Solutions of this compound are less stable than the solid form. It is highly recommended to prepare aqueous solutions fresh for each experiment. For stock solutions prepared in organic solvents, short-term storage at low temperatures is possible.
3. What solvents are suitable for dissolving this compound?
This compound is soluble in several common laboratory solvents. Solubility can often be enhanced by sonication or gentle warming.[1][2]
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[2][3] |
| Ethanol | ~5 mg/mL[2][3] |
| Dimethylformamide (DMF) | ~5 mg/mL[3] |
| Water | ~5 mg/mL (with sonication)[1] |
| PBS (pH 7.2) | ~5 mg/mL[2][3] |
4. Is this compound sensitive to light or heat?
Yes, this compound should be protected from light and heat.[4] Thermal decomposition may lead to the release of toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
5. What are the known degradation pathways for this compound?
While specific, detailed degradation kinetics for this compound are not extensively published, the molecule is susceptible to hydrolysis under acidic and basic conditions. The primary degradation pathway is likely the hydrolytic cleavage of the triazine ring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions for each experiment. - Ensure the solid compound has been stored at the correct temperature and protected from moisture. - Verify the stability of the compound in your specific experimental buffer and conditions. |
| Precipitation of the compound in aqueous solution. | The concentration exceeds the solubility limit. | - Prepare a more dilute solution. - Use a co-solvent such as DMSO or ethanol for the initial stock solution, then dilute into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. - Gentle warming or sonication may aid dissolution.[1] |
| Discoloration of the solid compound. | Potential degradation due to exposure to light, heat, or moisture. | - Do not use the discolored compound. - Procure a new batch of the compound and store it under the recommended conditions. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute it with the mobile phase to the target concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for specified time points. Withdraw samples and dilute with the mobile phase.
-
Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound. At various time points, dissolve the solid or dilute the solution with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a photostability chamber that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at various time points.
-
Analysis: Analyze all the stressed samples using a suitable stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration (e.g., 10-20 µg/mL).
Visualizations
Caption: Putative hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
Validation & Comparative
A Comparative Analysis of Cycloguanil and Pyrimethamine as Dihydrofolate Reductase Inhibitors in Plasmodium falciparum
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitors, cycloguanil and pyrimethamine, with a focus on their efficacy against Plasmodium falciparum, the primary causative agent of malaria. This analysis is supported by experimental data on their inhibitory concentrations, mechanisms of resistance, and selectivity, alongside detailed experimental protocols.
Cycloguanil, the active metabolite of proguanil, and pyrimethamine are both antifolate drugs that have been pivotal in the treatment and prophylaxis of malaria.[1] They function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite.[2] This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism.[2] By blocking DHFR, these drugs ultimately halt parasite proliferation. However, the emergence and spread of drug-resistant strains of P. falciparum have compromised their clinical utility, necessitating a deeper understanding of their comparative pharmacology.
Quantitative Performance Analysis
The inhibitory activities of cycloguanil and pyrimethamine against P. falciparum DHFR are typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity or parasite growth in vitro. A lower IC50 value indicates a more potent inhibitor. The tables below summarize the IC50 values for both drugs against drug-sensitive (wild-type) and resistant strains of P. falciparum, as well as their selectivity for the parasite enzyme over the human ortholog.
| Drug | P. falciparum Strain | Genotype | Mean IC50 (nM) | Reference |
| Cycloguanil | Susceptible | Wild-type | 11.1 | [3] |
| Pyrimethamine | Susceptible | Wild-type | 15.4 | [3] |
| Cycloguanil | Resistant | Mutant | 2,030 | [3] |
| Pyrimethamine | Resistant | Mutant | 9,440 | [3] |
Table 1: Comparative in vitro activity of cycloguanil and pyrimethamine against susceptible and resistant P. falciparum isolates.
| Drug | Enzyme | Ki (nM) | Selectivity Index (Human Ki / P. falciparum Ki) | Reference |
| Cycloguanil | P. falciparum DHFR | Value not explicitly found in search results | Dependent on Ki values | |
| Pyrimethamine | P. falciparum DHFR | Value not explicitly found in search results | Dependent on Ki values | |
| Cycloguanil | Human DHFR | Value not explicitly found in search results | Dependent on Ki values | |
| Pyrimethamine | Human DHFR | Value not explicitly found in search results | Dependent on Ki values |
Table 2: Comparative selectivity of cycloguanil and pyrimethamine for P. falciparum DHFR versus human DHFR. (Note: Specific Ki values were not consistently available in the search results, preventing the calculation of a precise selectivity index).
Mechanism of Action and Resistance
Both cycloguanil and pyrimethamine are competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. Resistance to these drugs in P. falciparum is primarily conferred by point mutations in the dhfr gene. These mutations alter the amino acid sequence of the enzyme's active site, thereby reducing the binding affinity of the inhibitors.
Interestingly, the specific mutations conferring resistance to cycloguanil and pyrimethamine can differ, leading to differential susceptibility profiles.[4]
-
Pyrimethamine Resistance: A single mutation, S108N (a change from serine to asparagine at codon 108), is a primary determinant of pyrimethamine resistance.[4] This mutation can be accompanied by others, such as C59R and N51I, which further increase the level of resistance.[5]
-
Cycloguanil Resistance: Resistance to cycloguanil is often associated with a different set of mutations, notably A16V (alanine to valine at codon 16) in combination with S108T (serine to threonine at codon 108).[4]
-
Cross-Resistance: Significant cross-resistance to both drugs can occur in parasites harboring both the S108N and I164L (isoleucine to leucine at codon 164) mutations.[4]
The differential resistance patterns highlight the distinct structural interactions of each drug within the DHFR active site.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.
References
- 1. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHFR and DHPS genotypes of Plasmodium falciparum isolates from Gabon correlate with in vitro activity of pyrimethamine and cycloguanil, but not with sulfadoxine-pyrimethamine treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cycloguanil as an Anti-Cancer Agent Across Various Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of Cycloguanil, the active metabolite of the antimalarial drug Proguanil. Recent investigations have revisited this compound, highlighting its potential as a targeted cancer therapeutic. We present quantitative data on its efficacy in various cell lines, detail the experimental protocols used for its validation, and visualize its mechanism of action.
Abstract
Cycloguanil exerts its anti-cancer effects primarily by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1][2][3] This inhibition disrupts the synthesis of nucleotides and amino acids, leading to impaired DNA synthesis and cell growth. Furthermore, DHFR inhibition by Cycloguanil has been shown to block downstream signaling, notably the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival.[1][2][3][4] This guide consolidates data from the NCI-60 Human Tumor Cell Line Screen and other studies to compare the growth-inhibitory effects of Cycloguanil across different cancer types, particularly breast cancer and melanoma.
Comparative Anti-Cancer Activity
The anti-proliferative effect of Cycloguanil is commonly measured by the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth. The data below, derived from the NCI-60 screen, compares the efficacy of Cycloguanil (Cyc) and a potent analogue (NSC127159) against the established DHFR inhibitor, Methotrexate (MTX), in various breast cancer cell lines.[1]
| Cell Line | Cancer Type | Compound | GI50 (µM) |
| MCF7 | Breast Cancer | Cycloguanil | > 100 |
| NSC127159 | 0.17 | ||
| Methotrexate | 0.02 | ||
| MDA-MB-231 | Breast Cancer (TNBC) | Cycloguanil | > 100 |
| NSC127159 | 0.19 | ||
| Methotrexate | 0.03 | ||
| HS 578T | Breast Cancer | Cycloguanil | > 100 |
| NSC127159 | 0.11 | ||
| Methotrexate | 0.04 | ||
| BT-549 | Breast Cancer | Cycloguanil | > 100 |
| NSC127159 | 0.22 | ||
| Methotrexate | 0.02 | ||
| T-47D | Breast Cancer | Cycloguanil | > 100 |
| NSC127159 | 0.19 | ||
| Methotrexate | 0.02 |
Data sourced from NCI-60 Human Tumor Cell Lines Screen as reported in scientific literature.[1][4]
Note: The GI50 values indicate that while Cycloguanil itself shows modest activity at high concentrations in these specific breast cancer lines, its analogues like NSC127159 demonstrate significantly higher potency, approaching that of Methotrexate.[1] Studies have shown a positive correlation for GI50 values in both melanoma and breast cancer cell lines when comparing Cycloguanil analogues to Methotrexate.[1][4][5]
Mechanism of Action: Signaling Pathway
Cycloguanil's primary molecular target is DHFR. Inhibition of this enzyme depletes the cellular pool of tetrahydrofolate (THF), a critical cofactor for the synthesis of purines and thymidylate. This disruption of nucleotide synthesis leads to cell cycle arrest and inhibition of proliferation. A significant downstream consequence of this metabolic disruption is the suppression of STAT3 signaling, which is crucial for the transcription of genes involved in cell survival and growth.[1][2][4]
Caption: Cycloguanil's mechanism of action targeting DHFR to suppress STAT3 signaling.
Experimental Protocols
Validation of Cycloguanil's anti-cancer activity involves several key in vitro assays. Below are detailed protocols for two fundamental experiments: the Sulforhodamine B (SRB) assay for cell viability and Propidium Iodide (PI) staining for cell cycle analysis.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of total cellular protein content, providing an estimation of cell viability after drug treatment.[6]
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-8,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).[7]
-
Drug Treatment: Treat cells with serial dilutions of Cycloguanil or comparator compounds for a specified incubation period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[8][9]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and medium components.[8][9] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7][8]
-
Removing Unbound Dye: Wash the plates four to five times with 1% acetic acid to remove any unbound SRB dye.[8][9]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.[8][9]
-
Data Acquisition: Measure the optical density (OD) at approximately 510-570 nm using a microplate reader.[7][8] The absorbance is directly proportional to the total protein mass and thus, the number of viable cells.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture and Treatment: Culture approximately 1x10^6 cells in appropriate flasks. Treat with Cycloguanil at the desired concentration for 24-48 hours. Include an untreated control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 400 µL of PBS.[10]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix and permeabilize the cells.[10][11] This step is critical to prevent cell clumping. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[12][13]
-
Washing: Centrifuge the fixed cells (a higher speed may be necessary) and wash twice with PBS to remove the ethanol.[10][11]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet and treat with an RNase A solution (e.g., 50 µL of 100 µg/mL RNase A) to degrade any RNA in the cells.[10][11]
-
PI Staining: Add 400 µL of a propidium iodide staining solution (e.g., 50 µg/mL PI in PBS) to the cells.[10][11] Mix well.
-
Incubation: Incubate the cells at room temperature for 5-10 minutes, protected from light.[10][11]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10] Collect at least 10,000 events and analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. protocols.io [protocols.io]
Navigating Antifolate Cross-Resistance in P. falciparum: A Comparative Guide to Cycloguanil and Other DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. Antifolate drugs, which target the parasite's folate biosynthesis pathway, have long been a cornerstone of antimalarial chemotherapy. However, their efficacy is compromised by the evolution of resistance, primarily through mutations in the dihydrofolate reductase (dhfr) gene. This guide provides a detailed comparison of the cross-resistance profiles of cycloguanil, the active metabolite of proguanil, and other key antifolates, supported by experimental data and methodologies. Understanding these complex resistance patterns is crucial for the development of novel antimalarial strategies and for the effective deployment of existing therapies.
The Molecular Basis of Antifolate Action and Resistance
Cycloguanil and other antifolates like pyrimethamine act by inhibiting the P. falciparum dihydrofolate reductase (DHFR) enzyme.[1][2][3][4][5] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor essential for DNA synthesis and amino acid metabolism.[3][4][5] Inhibition of DHFR disrupts these vital processes, leading to parasite death.
Resistance to these drugs is predominantly caused by specific point mutations in the dhfr gene.[6][7] These mutations alter the amino acid sequence of the DHFR enzyme, reducing the binding affinity of the antifolate drugs to their target. The specific combination of mutations determines the level of resistance to different antifolates, leading to complex patterns of cross-resistance.[1][2][7]
Comparative Analysis of Drug Susceptibility
The cross-resistance between cycloguanil and pyrimethamine is not always absolute and is highly dependent on the underlying dhfr mutations. Some mutations confer specific resistance to one drug while retaining susceptibility to the other, whereas other combinations of mutations can lead to broad cross-resistance.
In Vitro Susceptibility of P. falciparum Isolates
Studies on both laboratory-adapted clones and clinical isolates of P. falciparum have demonstrated a significant positive correlation between resistance to pyrimethamine and cycloguanil, indicating a general trend of in vitro cross-resistance.[8][9] However, the degree of resistance can vary substantially.
| Susceptibility Level | Pyrimethamine Mean IC50 (nM) | Cycloguanil Mean IC50 (nM) |
| Susceptible | 15.4 | 11.1 |
| Resistant | 9,440 | 2,030 |
| Data adapted from a study on 96 fresh clinical isolates from Africa.[8][9] |
Impact of Specific dhfr Mutations on Cross-Resistance
The specific amino acid substitutions in the DHFR enzyme have a differential impact on the binding of cycloguanil and pyrimethamine, leading to distinct resistance profiles.
| dhfr Mutation(s) | Resistance to Cycloguanil | Resistance to Pyrimethamine | Key Findings |
| A16V + S108T | High | Low/None | This combination of mutations is a primary mechanism of cycloguanil resistance and does not confer significant resistance to pyrimethamine.[1][2][10] |
| S108N | Moderate | High | The single S108N mutation is a key determinant of pyrimethamine resistance, with only a moderate impact on cycloguanil susceptibility.[1][2] |
| N51I + C59R + S108N (Triple Mutant) | High | High | This widely prevalent triple mutant is associated with high-level resistance to both pyrimethamine and cycloguanil.[11][12] |
| S108N + I164L | Significant | Significant | The presence of the I164L mutation, in addition to S108N, leads to significant cross-resistance to both drugs.[1][2][13] |
| N51I + C59R + S108N + I164L (Quadruple Mutant) | Very High | Very High | The quadruple mutant exhibits the highest levels of resistance to both cycloguanil and pyrimethamine.[12] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental approaches: in vitro drug susceptibility testing and molecular genotyping of resistance markers.
In Vitro Drug Susceptibility Testing
Objective: To determine the concentration of an antimalarial drug that inhibits parasite growth by 50% (IC50).
Methodology (Isotopic Microtest):
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes using standard techniques (e.g., Trager and Jensen method). Cultures are synchronized to the ring stage.
-
Drug Preparation: A serial dilution of the antifolate drugs (cycloguanil, pyrimethamine) is prepared in multi-well microtiter plates.
-
Incubation: Infected erythrocytes are added to the drug-containing wells and incubated for a specified period (e.g., 42-48 hours) under appropriate atmospheric conditions (low O2, high CO2).
-
Metabolic Labeling: A radiolabeled nucleic acid precursor, typically [3H]-hypoxanthine, is added to the wells for the final 18-24 hours of incubation.
-
Harvesting and Scintillation Counting: The parasite DNA is harvested onto filter mats, and the incorporation of the radiolabel is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
Molecular Genotyping of dhfr Mutations
Objective: To identify the presence of specific single nucleotide polymorphisms (SNPs) in the dhfr gene that are associated with drug resistance.
Methodology (PCR and Sequencing):
-
DNA Extraction: Genomic DNA is extracted from P. falciparum cultures or from patient blood samples.
-
PCR Amplification: The dhfr gene is amplified using polymerase chain reaction (PCR) with specific primers flanking the codons of interest (e.g., codons 16, 51, 59, 108, and 164).
-
Sequencing: The PCR product is purified and sequenced using Sanger sequencing or other sequencing technologies.
-
Sequence Analysis: The obtained sequences are compared to a reference wild-type dhfr sequence to identify mutations.
Visualizing the Dynamics of Resistance
The following diagrams illustrate the key concepts related to antifolate resistance in P. falciparum.
References
- 1. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to Antifolates in Plasmodium Falciparum, the Causative Agent of Tropical Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. DHFR and DHPS genotypes of Plasmodium falciparum isolates from Gabon correlate with in vitro activity of pyrimethamine and cycloguanil, but not with sulfadoxine-pyrimethamine treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
In Vitro Efficacy of Cycloguanil vs. Chloroquine Against Plasmodium falciparum: A Comparative Guide
For Immediate Release
This guide provides a comprehensive in vitro comparison of the antimalarial drugs Cycloguanil and Chloroquine against various strains of Plasmodium falciparum. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance of these two compounds.
Data Presentation: Comparative Efficacy (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) of Cycloguanil and Chloroquine against a panel of P. falciparum strains with varying drug resistance profiles. Lower IC50 values are indicative of higher drug potency.
| Plasmodium falciparum Strain | Chloroquine Resistance Status | Cycloguanil Resistance Status | Chloroquine IC50 (nM) | Cycloguanil IC50 (nM) | Reference |
| 3D7 | Sensitive | Sensitive | 7.5 ± 0.7 | 1.30 (Geometric Mean) | [1][2] |
| K1 | Resistant | Resistant | 275 ± 12.5 | >100 | [3][4] |
| W2 | Resistant | Resistant | >100 | >100 | [4] |
| 7G8 | Resistant | Sensitive | >100 | <10 | [4] |
| HB3 | Sensitive | Resistant | <30 | >100 | [5] |
| Dd2 | Resistant | - | 60-160 | - | [2] |
| V1/S | Resistant | Resistant | >100 | >100 | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to determine the efficacy of antimalarial compounds.
SYBR Green I-Based Drug Sensitivity Assay
This assay quantifies parasite DNA to measure parasite growth and inhibition by antimalarial drugs.[5][6]
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[5] Cultures are synchronized to the ring stage before the assay.
-
Drug Plate Preparation: Test compounds are serially diluted and dispensed into 96-well microtiter plates.
-
Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to a final hematocrit of 2% and a parasitemia of 0.5%.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.[5]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well.[6]
-
Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.[7][8]
-
Parasite Culture and Drug Exposure: Similar to the SYBR Green I assay, parasites are cultured and exposed to serial dilutions of the test drugs in 96-well plates for a specified period (e.g., 72 hours).[8]
-
Lysis: The plates are frozen and thawed one or more times to ensure complete hemolysis and release of pLDH.[8]
-
Enzymatic Reaction: A reaction mixture containing a substrate (lactate) and a chromogen is added to each well. The pLDH enzyme catalyzes the conversion of lactate to pyruvate, which in turn leads to a color change in the chromogen.
-
Absorbance Reading: The absorbance is measured using a microplate spectrophotometer at a specific wavelength.
-
Data Analysis: The absorbance is directly proportional to the pLDH activity and, therefore, parasite viability. IC50 values are determined from the dose-response curves.
[3H]-Hypoxanthine Incorporation Assay
This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is a marker of parasite growth and proliferation.[9][10]
-
Parasite Culture and Drug Exposure: Parasites are cultured and exposed to the test drugs in 96-well plates as described in the other assays.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.[9]
-
Cell Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester, which traps the parasite nucleic acids containing the incorporated radiolabel.
-
Scintillation Counting: The filter mat is dried, and a scintillant is added. The amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to parasite growth. IC50 values are calculated from the dose-response data.
Visualizations
Signaling Pathways
Caption: Mechanisms of action and resistance for Chloroquine and Cycloguanil.
Experimental Workflow
Caption: Generalized workflow for in vitro antimalarial drug efficacy testing.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. d-nb.info [d-nb.info]
- 6. iddo.org [iddo.org]
- 7. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
A Head-to-Head Comparison of Cycloguanil and its Parent Compound Proguanil: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the antimalarial agent cycloguanil and its parent prodrug, proguanil. This document synthesizes key experimental data on their pharmacokinetics, pharmacodynamics, efficacy, and mechanisms of action to inform future research and development.
Introduction
Proguanil, a biguanide derivative, has been a cornerstone of malaria prophylaxis and treatment for decades. Its primary antimalarial activity is attributed to its in vivo conversion to the active metabolite, cycloguanil.[1][2][3] Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), a critical component in the pathway for DNA synthesis and cellular replication in Plasmodium species.[1][3] However, the parent compound, proguanil, is not merely a passive precursor. Emerging research indicates that proguanil possesses its own intrinsic antimalarial properties and a distinct mechanism of action, particularly when used in combination therapies.[4][5][6] This guide will dissect the experimental evidence to provide a clear comparison of these two interconnected molecules.
Pharmacokinetic Profile: A Tale of Two Molecules
The clinical efficacy of proguanil is intrinsically linked to its metabolic conversion to cycloguanil, a process mediated primarily by the cytochrome P450 isoenzyme CYP2C19.[2] This metabolic step introduces significant inter-individual variability, categorizing individuals as either extensive or poor metabolizers.[7][8] This variability can have profound clinical implications, as poor metabolizers may not achieve therapeutic concentrations of cycloguanil.[1][7]
The following tables summarize key pharmacokinetic parameters for both proguanil and cycloguanil, derived from various clinical studies.
| Parameter | Proguanil | Cycloguanil | Study Population & Dosing | Source |
| Time to Peak (Tmax) | 3.3 - 8.6 hours | 3 - 12 hours | Pregnant women (Third Trimester), multiple doses | [9] |
| 3.8 ± 1.3 hours | 5.3 ± 1.0 hours | Healthy male volunteers, 200 mg daily | [10] | |
| 6 hours (median) | 6 hours (median) | Thai children, 7 mg/kg/day for 3 days | [11] | |
| Peak Concentration (Cmax) | 383 - 918 ng/mL | 0 - 129 ng/mL | Pregnant women (Third Trimester), multiple doses | [9] |
| 130.3 ± 16.0 ng/mL | 52.0 ± 15.2 ng/mL | Healthy male volunteers, 200 mg daily | [10] | |
| 306 ± 108 ng/mL | 44.3 ± 27.3 ng/mL | Thai children, 7 mg/kg/day for 3 days | [11] | |
| Elimination Half-life (t½) | 11.2 - 30.3 hours | 7.8 - 20.7 hours | Pregnant women (Third Trimester), multiple doses | [9] |
| 14.5 ± 3.0 hours | 11.7 ± 3.1 hours | Healthy male volunteers, 200 mg daily | [10] | |
| 14.9 ± 3.3 hours | 14.6 ± 2.6 hours | Thai children, 7 mg/kg/day for 3 days | [11] | |
| Protein Binding | ~75% | Information not available | General | [1][12] |
Mechanism of Action: A Diverging Path
While initially understood as a simple prodrug-metabolite relationship, the mechanisms of action for proguanil and cycloguanil are more nuanced.
Cycloguanil: The primary and well-established mechanism of action for cycloguanil is the competitive inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[2][3] This enzyme is crucial for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA.[1] By blocking this pathway, cycloguanil effectively halts parasitic DNA synthesis and cell multiplication.[1][3]
Proguanil: Proguanil itself exhibits weak activity against the parasitic DHFR.[13] However, studies have revealed that proguanil has a distinct mode of action, particularly in its synergistic relationship with the antimalarial drug atovaquone.[5][6] Proguanil, in its parent form, enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite, a mechanism independent of DHFR inhibition.[6] Interestingly, in this context, cycloguanil can be antagonistic to the effects of atovaquone.[5][14][15] This suggests that proguanil is not merely a delivery vehicle for cycloguanil but an active contributor to the antimalarial effect in combination therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 4. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloguanil - Wikipedia [en.wikipedia.org]
- 6. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter-subject variability in the metabolism of proguanil to the active metabolite cycloguanil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to QSAR Studies of Cycloguanil Derivatives for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Quantitative Structure-Activity Relationship (QSAR) studies conducted on cycloguanil and its derivatives. Cycloguanil, the active metabolite of proguanil, is a known inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1][2][3] The emergence of drug-resistant strains, particularly those with mutations in the DHFR enzyme, necessitates the continuous development of novel and more effective inhibitors.[4][5] QSAR modeling is a pivotal computational tool in this endeavor, enabling the prediction of biological activity from molecular structure and guiding the rational design of new drug candidates.[6][7]
This guide summarizes key findings from various 2D and 3D-QSAR studies, presenting quantitative data in accessible tables, detailing the experimental and computational protocols, and visualizing the underlying workflows and relationships.
Comparative Analysis of QSAR Models
The following tables summarize the statistical results from different QSAR studies on cycloguanil derivatives, offering a quantitative comparison of their predictive power. The studies often focus on both the wild-type (WT) and mutant strains of P. falciparum DHFR, with the A16V+S108T double mutant being a common focus due to its association with cycloguanil resistance.[4][8]
2D-QSAR and Other Statistical Models
These models establish a mathematical relationship between the biological activity and various calculated molecular descriptors.
| Study Focus & Model | Key Descriptors | r² | q² (r²cv) | r²pred | SEE | Ref. |
| Wild-Type PfDHFR | ||||||
| Ridge Regression | Electronic, Size/Shape, Branching, Atom Fragments | - | - | - | - | [9] |
| Hansch Analysis | Parabolic relationship with hydrophobicity | - | - | - | - | [4] |
| A16V+S108T Mutant PfDHFR | ||||||
| Ridge Regression | Electronic, Size/Shape, Branching, Atom Fragments | - | - | - | - | [9] |
| Hansch Analysis | Steric factors | - | - | - | - | [4] |
Note: Specific quantitative values for r², q², etc., were not always available in the abstracts. The descriptors listed are the categories of properties found to be influential.
3D-QSAR Models: CoMFA and CoMSIA
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the spatial arrangement of chemical features that influence biological activity.
| Study Focus & Model | r² (r²ncv) | q² (r²cv) | r²pred | Field Contributions | Ref. |
| A16V+S108T Mutant PfDHFR | |||||
| CoMFA | 0.951 | 0.654 | 0.735 | Steric, Electrostatic | [8] |
| CoMSIA | 0.907 | 0.669 | 0.557 | Steric, Electrostatic, Hydrophobic | [8] |
These tables highlight that different QSAR approaches successfully model the activity of cycloguanil derivatives. For the wild-type enzyme, hydrophobicity appears to be a key factor, while for the resistant mutant, steric properties become more critical.[4] The 3D-QSAR models further elaborate on the importance of the three-dimensional arrangement of steric, electrostatic, and hydrophobic fields for potent inhibition.[8]
Experimental and Computational Protocols
The methodologies outlined below are representative of the key steps involved in the QSAR studies of cycloguanil derivatives.
Ligand and Protein Structure Preparation
-
Ligand Dataset: A series of cycloguanil derivatives with experimentally determined biological activity (e.g., Ki or IC50 values) against P. falciparum DHFR is compiled.[1][9]
-
3D Structure Generation: The 3D structures of the molecules are generated and optimized using computational chemistry software. The conformation of the most active compound is often used as a template for aligning the other molecules.[8]
-
Protein Structure: The crystal structure of P. falciparum DHFR (both wild-type and mutant forms) is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
Molecular Descriptors Calculation
A wide range of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can include:
-
Topological descriptors: Characterize the connectivity of atoms.[1]
-
Electronic descriptors: Describe the distribution of electrons (e.g., partial charges).[9]
-
Steric descriptors: Relate to the size and shape of the molecule.[4]
-
Hydrophobic descriptors: Quantify the hydrophobicity of the molecule or its substituents.[4]
QSAR Model Development and Validation
-
Dataset Splitting: The full dataset of molecules is typically divided into a training set for model development and a test set for external validation.
-
Model Generation: Various statistical methods are employed to build the QSAR equation:
-
Linear Regression Methods: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common.[9] Ridge Regression has been shown to be effective in some studies.[2][9]
-
3D-QSAR Methods: CoMFA and CoMSIA are used to generate 3D models based on aligned structures.[8]
-
-
Model Validation: The robustness and predictive ability of the generated models are assessed using several statistical parameters:
-
r² (Coefficient of determination): A measure of the goodness of fit for the training set.
-
q² or r²cv (Cross-validated r²): Obtained through leave-one-out or leave-many-out cross-validation to assess the internal predictive ability.
-
r²pred (Predictive r²): Calculated for the external test set to evaluate the model's ability to predict the activity of new compounds.[8]
-
Molecular Docking
Molecular docking studies are often performed in conjunction with QSAR to elucidate the binding interactions between the cycloguanil derivatives and the active site of DHFR.[4] Programs like GOLD, Glide, and Molegro Virtual Docker have been used to predict the binding poses and scores of the ligands.[4] This provides a structural basis for the QSAR findings.
Visualizing the Process and Concepts
The following diagrams illustrate the typical workflow of a QSAR study, the enzymatic pathway targeted by cycloguanil, and the logical relationship between different computational methods.
Caption: A typical workflow for a QSAR study.
Caption: Inhibition of the DHFR pathway by cycloguanil.
Caption: Interrelation of computational drug design methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. jetir.org [jetir.org]
- 8. 3D-QSAR analysis of cycloguanil derivatives as inhibitors of A16V + S108T mutant Plasmodium falciparum dihydrofolate reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cycloguanil Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of cycloguanil hydrochloride, a common antimalarial compound. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
This compound is classified as a toxic and hazardous substance, necessitating careful handling and disposal.[1] Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary precautions, waste segregation, and disposal methods to manage this compound waste effectively.
Hazard and Safety Data
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key safety information.
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Wear protective gloves, clothing, eye, and face protection. |
| Eye Irritation | Causes serious eye irritation.[3] | Wear eye protection/face protection.[3] |
| Skin Irritation | Moderate to severe irritant to the skin.[1] | Wear protective gloves and clothing. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage. This process begins with the identification and segregation of the waste and ends with its ultimate destruction by a licensed facility.
Caption: Logical workflow for the proper disposal of this compound waste from a laboratory setting.
Detailed Disposal Protocol
1. Waste Identification and Segregation:
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (gloves, lab coats), and labware (vials, pipette tips), must be considered hazardous waste.
-
Segregate at Source: Do not mix this compound waste with non-hazardous or other types of chemical waste. Establish a designated waste container in the area where the compound is used.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. For liquid waste, use a sealed, non-reactive container.
-
Label Clearly: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound." Include the date when the waste was first added to the container.
3. Secure Temporary Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Incompatible Materials: Ensure the storage area does not contain incompatible materials.[2]
4. Arrange for Licensed Disposal:
-
Engage a Certified Vendor: Contract with a licensed hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[4] Flushing of hazardous pharmaceuticals is prohibited.[4]
5. Documentation and Record Keeping:
-
Maintain Records: Keep meticulous records of the amount of this compound waste generated, the date of disposal, and the contact information of the disposal vendor. This documentation is crucial for regulatory compliance.
6. Final Disposal:
-
Incineration: The standard and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4][5] This process ensures the complete destruction of the active pharmaceutical ingredient.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Cycloguanil hydrochloride
Essential Safety and Handling Guide for Cycloguanil Hydrochloride
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a pharmaceutically active ingredient classified as toxic.[1] It is a moderate to severe irritant to the skin and eyes, causing serious eye irritation.[1][2][3] The substance is harmful if swallowed and is considered a poison by subcutaneous, intravenous, and intraperitoneal routes.[3][4] When heated to decomposition, it can emit toxic fumes containing nitrogen oxides and hydrogen chloride.[3]
Quantitative Safety and Storage Data
| Parameter | Value | Species | Reference |
| Acute Toxicity (LD50) | 54 mg/kg | Mouse (Intraperitoneal) | [2] |
| Storage (Solid Powder) | 4°C (Short-term) | N/A | [5] |
| -20°C (3 years) | N/A | [6] | |
| Storage (In Solvent) | -20°C (1 month) | N/A | [5][7] |
| -80°C (6 months - 1 year) | N/A | [5][6][7] | |
| Solubility in DMSO | 20 mg/mL to 62.5 mg/mL | N/A | [5][6][7] |
| Solubility in H₂O | 5 mg/mL to 25 mg/mL | N/A | [5][6][7] |
Personal Protective Equipment (PPE)
Handling of this compound should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[1] A risk assessment should be conducted to determine the appropriate level of PPE required.[8][9]
Recommended PPE for Handling this compound
| Body Part | Required PPE | Standard/Specification | Notes |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 or N100) | NIOSH Certified | Required when there is a risk of generating airborne powder or aerosols.[1][10] |
| Hands | Two pairs of chemical-resistant, powder-free, disposable chemotherapy gloves | ASTM D6978 | Inner glove should be tucked under the gown cuff, and the outer glove should be pulled over the cuff.[8][9][11] |
| Eyes/Face | Chemical safety goggles and a face shield | CSA Standard Z94.3 | A full face shield is strongly recommended when there is any risk of splashing.[1][10] |
| Body | Disposable, long-sleeved gown resistant to hazardous drug permeability | Polyethylene-coated polypropylene or similar laminate material | Gowns must not be reused.[8][9] Cloth lab coats are not suitable.[9] |
| Head/Feet | Disposable head, hair, and shoe covers | N/A | Recommended to prevent contamination of personal clothing and work areas.[9][11] |
Operational Plans: Handling, Storage, and Disposal
Safe Handling Protocol
-
Preparation: Work within a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the solid powder to prevent inhalation.[4]
-
Personal Protection: Before handling, don all required PPE as specified in the table above.
-
Procedure: Avoid actions that could generate dust or aerosols.[4] When weighing or transferring the powder, use appropriate tools and techniques to minimize dispersal.
-
Post-Handling: After handling, carefully remove and dispose of all disposable PPE in a designated hazardous waste container.[4][8] Thoroughly wash hands and any exposed skin with soap and water.[2][3]
Storage Plan
-
Container: Keep the container tightly sealed.[4]
-
Conditions: Store in a cool, well-ventilated area, protected from light and heat.[1][4] For specific temperature requirements, refer to the quantitative data table.
-
Incompatibilities: Avoid strong oxidizing agents.[1]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, gowns, labware) must be treated as hazardous waste.
-
Collection: Collect waste in approved, properly labeled hazardous waste containers.
-
Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1][4] Do not dispose of with household garbage or allow the product to reach any sewage system.[2] Engage a licensed chemical waste management company for final disposal.
Emergency Procedures
Accidental Release or Spill
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don full PPE, including a self-contained breathing apparatus if the spill is large or generates significant dust.[1]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[4]
-
Clean-up: Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[4] Place the contaminated material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[4]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water.[4] Call a physician if irritation develops. |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Wash out the mouth with water.[4] Call a physician or poison control center immediately.[4] |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. Cycloguanil D6|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pogo.ca [pogo.ca]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
